molecular formula C8H15N B093273 2-Azaspiro[4.4]nonane CAS No. 175-94-0

2-Azaspiro[4.4]nonane

Cat. No.: B093273
CAS No.: 175-94-0
M. Wt: 125.21 g/mol
InChI Key: NINJAJLCZUYDGV-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azaspiro[4.4]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azaspiro[4.4]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azaspiro[4.4]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(3-1)5-6-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJAJLCZUYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329263
Record name 2-Azaspiro[4.4]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175-94-0
Record name 2-Azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonane
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Handling of 2-Azaspiro[4.4]nonane Hemioxalate

[1][2]

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, spirocyclic architecture that reduces the entropic penalty of ligand-target binding compared to flexible acyclic amines.[1][2] While the free base (CAS 175-94-0) exists as a liquid at room temperature, the hemioxalate salt is the preferred form for isolation, purification, and solid-state storage.[1][2]

This guide provides a comprehensive technical analysis of 2-azaspiro[4.4]nonane hemioxalate, detailing its physicochemical properties, synthesis via the Guareschi-Thorpe-like condensation, and critical handling protocols.[1][2] It is designed to serve as a primary reference for researchers utilizing this building block in the development of muscarinic antagonists, analgesics, and antiviral agents.[1][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The transition from the free base to the hemioxalate salt is a critical step in stabilizing the secondary amine.[1][2][3] The hemioxalate stoichiometry implies a ratio of two amine molecules to one oxalic acid molecule , forming a stable crystalline lattice driven by hydrogen bonding between the protonated secondary amine and the dicarboxylate anion.[1][2][3]

Nomenclature & Identifiers
ParameterData
Systematic Name 2-Azaspiro[4.4]nonane hemioxalate
Free Base CAS
Salt Stoichiometry 2:1 (Amine : Oxalic Acid)
Molecular Formula (C₈H₁₅N)₂[1][2][4][5][6][7][8][9] · C₂H₂O₄
Molecular Weight 340.46 g/mol (Salt Complex) / 125.21 g/mol (Free Base)
SMILES (Free Base) C1CCC2(C1)CCNC2
Stereochemistry Achiral (C₂v symmetry in idealized conformation)
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship and the ionization equilibrium between the free base and the hemioxalate salt.

ChemicalStructurecluster_0Stabilization MechanismFreeBase2-Azaspiro[4.4]nonane(Free Base, Liquid)C8H15NSaltHemioxalate Salt(Crystalline Solid)(C8H15N)2 · C2H2O4FreeBase->Salt + 0.5 eq. Oxalic Acid(Exothermic)OxalicAcidOxalic Acid(Solid)C2H2O4OxalicAcid->Salt

Figure 1: Stoichiometric formation of the hemioxalate salt from the free base amine.[1][2][3][7]

Physicochemical Characterization

Understanding the distinct properties of the salt versus the free base is essential for process design.[1][2][3] The hemioxalate form significantly alters solubility and thermal stability.[1][2][3]

Comparative Properties Table[1][2][3]
PropertyFree Base (Amine)Hemioxalate SaltRelevance
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solidSalt form enables easier weighing and dosing.[1][2][3]
Boiling/Melting Point bp 182.5°C (at 760 mmHg)mp > 140°C (Decomposes)High MP of salt allows for purification via recrystallization.[2][3]
Density 0.95 g/cm³N/A (Solid bulk density varies)Critical for reactor volume calculations.[2][3]
Solubility (Water) ModerateHighSalt is preferred for aqueous formulations.[2][3]
Solubility (Ether) MiscibleInsolubleEther precipitation is the standard method for salt isolation.[2][3]
pKa (Conjugate Acid) ~10.5 - 11.0 (Estimated)N/AHigh basicity of the amine drives rapid salt formation.[1][2][3]

Critical Note: The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates.[1][2][3] The hemioxalate salt protects the amine functionality from this degradation pathway.[1][2][3]

Synthesis & Salt Formation Protocol

The synthesis of the 2-azaspiro[4.4]nonane core typically follows a reductive cyclization pathway.[1][2][3][10] The following protocol outlines the generation of the core followed by the specific precipitation of the hemioxalate.

Synthetic Workflow (DOT Visualization)

SynthesisWorkflowStartCyclopentanone + CyanoacetamideStep1Step 1: Condensation(Guareschi-Thorpe)Reflux in EtOH/PiperidineStart->Step1Intermediate1Cyclopentylidene-bis(2-cyanoacetamide)Step1->Intermediate1Step2Step 2: Hydrolysis & DecarboxylationH2SO4/H2O, RefluxIntermediate1->Step2Intermediate22,2-Cyclopentanediacetic AcidStep2->Intermediate2Step3Step 3: Cyclization & Reduction(LiAlH4 or Imide formation -> Reduction)Intermediate2->Step3FreeBaseCrude 2-Azaspiro[4.4]nonane(Liquid)Step3->FreeBaseStep4Step 4: Salt FormationAdd 0.5 eq Oxalic Acid in EtOH/Et2OFreeBase->Step4 PurificationFinal2-Azaspiro[4.4]nonane Hemioxalate(Crystalline Solid)Step4->Final

Figure 2: Step-wise synthetic pathway from commercial starting materials to the hemioxalate salt.

Detailed Salt Formation Protocol

This procedure assumes the isolation of the crude free base (approx. 10 mmol) following reduction.[1][2][3]

  • Dissolution: Dissolve 1.25 g (10 mmol) of crude 2-azaspiro[4.4]nonane free base in 10 mL of absolute ethanol.

  • Acid Preparation: In a separate flask, dissolve 0.45 g (5 mmol, 0.5 eq) of anhydrous oxalic acid in 5 mL of warm absolute ethanol.

    • Note: Precision is vital.[1][2][3] Excess acid may lead to the formation of the mono-oxalate (1:1), which has different solubility properties.[1][2][3]

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring at room temperature. An immediate white precipitate should form.[1][2][3]

  • Crystallization: Dilute the mixture with 15 mL of diethyl ether or methyl tert-butyl ether (MTBE) to maximize yield. Cool to 0°C for 2 hours.[1][2][3]

  • Isolation: Filter the solid under vacuum. Wash the filter cake twice with cold ether.[1][2][3]

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Methodologies

To ensure the integrity of the hemioxalate salt, researchers must validate both the spirocyclic core and the salt stoichiometry.[1][2][3]

Proton NMR (¹H-NMR) in D₂O[1][2][3]
  • Rationale: D₂O is used to solubilize the salt.[1][2][3] The acidic protons (NH₂⁺) will exchange and likely not be visible, but the scaffold signals will be distinct.[1][2][3]

  • Expected Signals:

    • δ 1.6 - 1.8 ppm (m, 8H): Cyclopentane ring protons and pyrrolidine C3/C4 protons.[1][2][3]

    • δ 3.1 - 3.3 ppm (t, 2H): Methylene protons adjacent to nitrogen (C5 of pyrrolidine ring).[1][2][3]

    • δ 3.4 ppm (s, 2H): Methylene protons at the bridgehead (C1 of pyrrolidine ring).[1][2][3]

  • Stoichiometry Check: Oxalic acid possesses no non-exchangeable protons, making ¹H-NMR insufficient for quantifying the counterion ratio directly.[1][2][3] Elemental analysis or ¹³C-NMR is required.[1][2][3]

¹³C-NMR[1][2][3]
  • Key Diagnostic: Look for the carbonyl signal of the oxalate anion.[1][2][3]

  • Shift: ~165-170 ppm (Oxalate C=O).[1][2][3]

  • Spiro Carbon: A quaternary carbon signal around 45-55 ppm represents the spiro-junction.[1][2][3]

X-Ray Powder Diffraction (XRPD)

For batch-to-batch consistency, XRPD is the gold standard to confirm the crystalline form (polymorph) and ensure no free oxalic acid remains.[1][2][3]

Stability & Handling (Safety)

While the salt is safer than the volatile free base, standard chemical hygiene is mandatory.[1][2][3]

  • Hygroscopicity: Hemioxalates can be moderately hygroscopic.[1][2][3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Hazards:

    • H302: Harmful if swallowed.[1][2][3][7][9]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][7][9]

    • Oxalate Toxicity: Systemic absorption of oxalates can cause renal toxicity (kidney stones).[1][2][3] Avoid dust inhalation.[1][2][3]

  • Storage: Keep at +2°C to +8°C. Dark, tightly sealed container.

References

  • PubChem. (2025).[1][2][3][7][9][11] 2-Azaspiro[4.4]nonane (Compound).[1][2][3][4][6][7][8][9][10][11] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2025).[1][2][3][7][9][11] Registration Dossier: 2-Azaspiro[4.4]nonane.[1][2][3][7][8][9] Retrieved from [Link][1][2][3][7]

  • Overman, L. E., & Rosen, M. D. (2000).[1][2][3] Construction of the 2-Azaspiro[4.4]nonane Core.[1][2][3][10][12] Journal of Organic Chemistry.[1][2][3] (Contextual citation for spiro-synthesis methodologies).

2-Azaspiro[4.4]nonane core structure significance in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Azaspiro[4.4]nonane core represents a pivotal "escape from flatland" in modern medicinal chemistry. Unlike traditional planar aromatic scaffolds, this spirocyclic framework offers inherent three-dimensional rigidity, high Fsp³ character, and unique vector orientation for substituent display.

This technical guide synthesizes the structural significance, synthetic accessibility, and therapeutic applications of the 2-azaspiro[4.4]nonane core, with a specific focus on its validated potential in neuropharmacology.[1]

From Synthetic Novelty to Privileged Scaffold in Drug Discovery[1]

Structural Logic & Physicochemical Significance

The 2-azaspiro[4.4]nonane core consists of a pyrrolidine ring spiro-fused to a cyclopentane ring. Its value in drug design stems from three specific architectural features that solve common medicinal chemistry bottlenecks:

FeatureMedicinal Chemistry ImpactMechanism of Action
High Fsp³ Fraction Enhanced Solubility & SelectivityDisrupts planar stacking (improving solubility) and allows for more complex saturation patterns that correlate with clinical success.
Quaternary Carbon Metabolic StabilityThe spiro-carbon acts as a "metabolic roadblock," preventing oxidative metabolism (e.g., CYP450 hydroxylation) at what would otherwise be a vulnerable secondary carbon.
Orthogonal Vectors Precise Ligand PositioningUnlike phenyl rings which project substituents at 120° or 180°, the spiro-core projects substituents in non-planar, orthogonal vectors, accessing unique pockets in GPCRs and ion channels.

Validated Synthetic Protocols

To utilize this core, robust synthetic access is required. Below are two distinct methodologies: one for high-throughput library generation (Imide Formation) and one for complex core construction (Radical Cascade).

Protocol A: Rapid Access to the Anticonvulsant Scaffold (1,3-Dione)

Target: N-substituted-2-azaspiro[4.4]nonane-1,3-diones[2][3]

This protocol generates the scaffold used in the discovery of potent GABA-A modulators.

Reagents:

  • 1,1-Cyclopentanediacetic acid (1.0 eq)

  • Primary Amine (e.g., 2,4-dichlorophenylhydrazine or aniline derivative) (1.0 eq)

  • Solvent: Xylene or Toluene

  • Catalyst: None (Thermal dehydration)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1,1-cyclopentanediacetic acid in xylene.

  • Addition: Add the requisite primary amine (e.g., N-(2,4-dichlorophenyl)hydrazine) in a single portion.

  • Cyclization: Heat the mixture to reflux (approx. 140°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (typically 3–5 hours).

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo.

  • Purification: Recrystallize from ethanol/water to yield the crystalline imide.

Protocol B: Stereoselective Radical Bicyclization

Target: Functionalized 2-azaspiro[4.4]nonane cores

This method is superior for creating cores with trans-diastereoselectivity and complex substitution patterns.

Reagents:

  • O-Benzyl oxime ether precursor (bearing a terminal alkyne and alkyl halide moiety)[4]

  • Triethylborane (Et₃B) (Initiator)

  • Tributyltin hydride (Bu₃SnH) (Radical propagator)

  • Solvent: Benzene or Toluene (degassed)

Workflow:

  • Radical Generation: Et₃B initiates the homolytic cleavage of the alkyl halide.

  • Cascade: The resulting radical undergoes a 5-exo-dig cyclization onto the alkyne, followed by a transannular capture by the oxime ether.

  • Termination: H-atom abstraction from Bu₃SnH completes the cycle.

  • Result: Yields the 2-azaspiro[4.4]nonane skeleton with high trans selectivity between the ring fusion and adjacent substituents.

Case Study: Anticonvulsant Discovery (GABA-A Modulation)

The most compelling medicinal chemistry campaign involving this core targeted the GABA-A receptor for epilepsy treatment. Researchers hypothesized that the rigid lipophilic spiro-core could traverse the Blood-Brain Barrier (BBB) more effectively than flexible chain analogs while maintaining specific receptor occupancy.

The Optimization Story
  • Hit: Simple N-phenyl-2-azaspiro[4.4]nonane-1,3-dione.

  • Liability: Low potency and rapid clearance.

  • Optimization Strategy:

    • Linker Modification: Replacing the direct N-phenyl bond with an amino linker (-NH-) to introduce hydrogen bond donor capacity.

    • Electronic Tuning: Scanning the phenyl ring with electron-withdrawing groups (EWGs) to modulate lipophilicity (LogP) and metabolic stability.

  • Lead Candidate: N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione.[2][5][6]

    • ED50 (Mice): ~76 mg/kg (Maximal Electroshock Test).

    • Safety: Lower neurotoxicity compared to Phenytoin.

Visualizing the SAR Logic

SAR_Logic Start Base Scaffold 2-azaspiro[4.4]nonane-1,3-dione Mod1 Linker Modification (Direct N-C -> Hydrazine Linker) Start->Mod1 Increase H-Bonding Mod2 Aryl Substitution (2,4-Dichloro addition) Mod1->Mod2 Optimize LogP & Metabolic Stability Result Lead Candidate High Potency (ED50 76mg/kg) Low Neurotoxicity Mod2->Result In Vivo Validation (MES Test) Mech Mechanism: GABA-A Modulation Result->Mech Target Engagement

Caption: SAR optimization pathway transforming the raw spiro-scaffold into a potent anticonvulsant via linker extension and halogenation.

Comparative Data: 2-Azaspiro[4.4]nonane vs. [4.5]decane[2][3][5][6]

In the anticonvulsant series, the ring size of the spiro-fusion was critical. The [4.4] system consistently outperformed the [4.5] (cyclohexane-fused) analogs in bioassays.

Property2-Azaspiro[4.4]nonane (Lead)2-Azaspiro[4.5]decane (Analog)
Ring System Cyclopentane-PyrrolidineCyclohexane-Pyrrolidine
Conformation Rigid Envelope/TwistChair (more flexible)
Lipophilicity (LogP) Moderate (Optimal BBB)High (Potential sequestration)
MES Activity (Mice) High (Protection at 100 mg/kg) Moderate/Low
Toxicity (Rotarod) LowModerate

Scientific Insight: The tighter "envelope" conformation of the cyclopentane ring in the [4.4] system likely provides a more precise fit for the hydrophobic pocket of the GABA-A receptor complex compared to the bulkier chair conformation of the [4.5] system.

Future Outlook & Emerging Applications

While the anticonvulsant application is the most mature, the 2-azaspiro[4.4]nonane core is currently expanding into:

  • Kinase Inhibitors: As a replacement for piperazine linkers to improve selectivity profiles.

  • Viral Protease Inhibitors: The 1,3-dione motif serves as a potential electrophilic warhead scaffold for covalent inhibitors.

  • Diversity-Oriented Synthesis (DOS): The core is now a standard "privileged structure" in commercial fragment libraries used for fragment-based drug discovery (FBDD).

References

  • BenchChem Technical Support. (2025).[1][7] An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem. Link

  • Obniska, J., et al. (2025). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. PubMed/ResearchGate.[8] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Link

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones. European Journal of Medicinal Chemistry. Link

Sources

Scalable Synthesis of 2-Azaspiro[4.4]nonane: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, spirocyclic core that restricts conformational freedom while maintaining optimal physicochemical properties (


 character).[1] Unlike its 3-azaspiro[4.5]decane homolog, the [4.4] system incorporates a pyrrolidine ring spiro-fused to a cyclopentane, a geometry critical for targeting G-protein coupled receptors (GPCRs) and ion channels.

This technical guide details the "Cyanide-Michael" Route , the most robust and scalable protocol for synthesizing 2-azaspiro[4.4]nonane from cyclopentanone. We prioritize this pathway over the Guareschi-Thorpe condensation (often cited but prone to forming 6-membered glutarimide byproducts) to ensure regiochemical fidelity.

Retrosynthetic Analysis

To guarantee the formation of the 5-membered pyrrolidine ring, the synthesis must proceed through the 2-azaspiro[4.4]nonane-1,3-dione (spiro-succinimide) intermediate. This necessitates an unsymmetrical diacid precursor: 1-carboxycyclopentaneacetic acid .

  • Target: 2-Azaspiro[4.4]nonane

  • Key Intermediate: 2-Azaspiro[4.4]nonane-1,3-dione (Spiro-succinimide)

  • Precursor: 1-Carboxycyclopentaneacetic acid

  • Starting Material: Cyclopentanone

Figure 1: Retrosynthetic logic flow ensuring the correct 5,5-spiro fusion.

Detailed Synthetic Protocol

Phase 1: Construction of the Carbon Skeleton

This phase establishes the quaternary spiro-carbon via a Knoevenagel condensation followed by a regiospecific Michael addition.

Step 1: Knoevenagel Condensation

Reaction: Cyclopentanone + Ethyl Cyanoacetate


 Ethyl Cyclopentylidenecyanoacetate
  • Reagents: Cyclopentanone (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).

  • Solvent: Toluene (with Dean-Stark trap).

  • Procedure:

    • Charge a reaction vessel with cyclopentanone, ethyl cyanoacetate, and reagents in toluene.

    • Reflux with continuous water removal (Dean-Stark) for 6–12 hours until theoretical water volume is collected.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

    • Workup: Wash cooled mixture with water, saturated NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
    • Purification: Vacuum distillation is recommended to remove unreacted starting materials.

Step 2: Michael Addition of Cyanide

Reaction: Ethyl Cyclopentylidenecyanoacetate + KCN


 Ethyl 1-cyanocyclopentylcyanoacetate
  • Mechanistic Insight: The cyanide ion attacks the

    
    -carbon (ring carbon), creating the quaternary center required for the spiro junction.
    
  • Reagents: Potassium Cyanide (1.2 eq), Ethanol/Water (60:40).

  • Safety Note: KCN is highly toxic. Generate HCN in situ only if using a closed, scrubbed system. Standard protocol uses KCN salt.

  • Procedure:

    • Dissolve the unsaturated ester from Step 1 in EtOH.

    • Add a solution of KCN in water dropwise at 0°C to prevent polymerization.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Acidify carefully with dilute HCl (in a fume hood) to neutralize excess cyanide. Extract with dichloromethane.

Phase 2: Formation of the Spiro-Succinimide

This phase converts the nitrile-ester intermediate into the cyclic imide.

Step 3: Hydrolysis and Decarboxylation

Reaction: Nitrile-Ester


 1-Carboxycyclopentaneacetic acid
  • Protocol: Reflux the crude Michael adduct in concentrated HCl (6N to 12N) for 24–48 hours. This harsh condition effects three transformations:

    • Hydrolysis of both -CN groups to -COOH.

    • Hydrolysis of the ethyl ester to -COOH.

    • Decarboxylation of the malonic acid moiety (gem-dicarboxylic acid) on the side chain.

  • Result: The product is 1-carboxycyclopentaneacetic acid . (Note: If 1,1-cyclopentanediacetic acid is formed, the route has failed; however, the unsymmetrical nature of the Michael adduct favors the desired product).

Step 4: Cyclization to 2-Azaspiro[4.4]nonane-1,3-dione
  • Reagents: Urea (1.5 eq) or Ammonium Carbonate.

  • Procedure:

    • Mix the dried diacid intimately with urea.

    • Heat the melt to 160–180°C. The mixture will liquefy and evolve ammonia/water.

    • Continue heating until solidification occurs (formation of the imide).

    • Purification: Recrystallize from ethanol/water.

    • Data Check: IR should show characteristic imide double carbonyl peaks (~1700 and 1770 cm

      
      ).
      
Phase 3: Reduction to the Target Amine
Step 5: Global Reduction

Reaction: Spiro-Succinimide + LiAlH




2-Azaspiro[4.4]nonane
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 3.0 eq), Dry THF or Diethyl Ether.
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF under Argon/Nitrogen.
      
    • Add the spiro-imide (dissolved in THF) dropwise at 0°C. (Exothermic).

    • Reflux for 12–24 hours to ensure complete reduction of both carbonyls.

    • Fieser Workup: Cool to 0°C. Carefully add:

      • 
         mL Water (per 
        
        
        
        grams LiAlH
        
        
        )
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Filter the granular white precipitate.

    • Concentrate the filtrate to obtain the crude amine oil.

Purification & Characterization

The free base amine is prone to oxidation and difficult to handle as an oil. Conversion to the Hemioxalate or Hydrochloride salt is standard for storage.

Salt Formation Protocol:

  • Dissolve crude amine in minimal isopropanol.

  • Add a saturated solution of Oxalic Acid (0.5 eq for hemioxalate) in warm ethanol.

  • Cool to 0°C. White crystals of 2-azaspiro[4.4]nonane hemioxalate will precipitate.

Quantitative Data Summary
StepTransformationKey ReagentsTypical YieldCritical Parameter
1 CondensationEthyl Cyanoacetate, NH

OAc
75-85%Water removal (Dean-Stark)
2 Michael AdditionKCN, EtOH/H

O
80-90%Temperature control (<25°C)
3 HydrolysisConc. HCl, Reflux60-70%Complete decarboxylation
4 CyclizationUrea, 180°C70-80%Anhydrous melt conditions
5 ReductionLiAlH

, THF
65-75%Fieser workup for filtration

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-azaspiro[4.4]nonane hemioxalate.

Troubleshooting & Expert Insights

  • Regiochemistry Trap: Be wary of literature citing "2,2-cyclopentanediacetic acid" as a precursor. That path leads to the 6-membered imide (3-azaspiro[4.5]decane). The cyanide addition to the unsaturated ester is the critical step that ensures the unsymmetrical "1-carboxy-1-acetic" substitution pattern required for the 5-membered pyrrolidine ring.

  • Reduction Safety: The spiro-imide is stable, but reduction requires rigorous anhydrous conditions. If LiAlH

    
     quality is poor, the reaction may stop at the hydroxyl-lactam stage. Ensure the reductant is fresh and use a large excess (3-4 eq).
    
  • Handling: The free amine is volatile and absorbs CO

    
     from the air (forming carbamates). Always store as the salt.
    

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem Application Notes. Link

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (Demonstrates Bucherer-Bergs analog). Link

  • Sigma-Aldrich. (n.d.). 2-Azaspiro[4.4]nonane-1,3-dione Product Information. (Commercial availability of the key intermediate). Link

  • ResearchGate. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. (Context on isomeric [1-aza] synthesis). Link

Sources

Conformational Analysis of the 2-Azaspiro[4.4]nonane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to planar piperidines and pyrrolidines.[1] Its utility lies in its ability to vector substituents into defined regions of chemical space, enhancing selectivity for G-protein coupled receptors (GPCRs) and enzyme active sites.[1] This guide provides a comprehensive technical analysis of the scaffold's conformational landscape, detailing the interplay between ring puckering, nitrogen inversion, and the orthogonal constraints imposed by the spiro center. We present a validated workflow for characterizing these conformers, combining Density Functional Theory (DFT) with solution-phase NMR.

Structural Fundamentals

Geometry and Nomenclature

The 2-azaspiro[4.4]nonane system consists of a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon (C5).[1] Unlike fused bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrrole), the spiro linkage forces the two five-membered rings to be topologically orthogonal.[1]

  • Spiro-Orthogonality: The mean planes of the pyrrolidine and cyclopentane rings are perpendicular (

    
    ).[1] This geometric constraint is critical for scaffold hopping, as it disrupts the flatness of traditional aromatic linkers.
    
  • Numbering: Standard IUPAC numbering assigns the spiro carbon as C5.[1] The nitrogen atom is at position 2.

  • Chirality: The spiro carbon (C5) is achiral in the unsubstituted parent system due to the symmetry of the cyclopentane ring.[1] However, substitution on either ring (or the presence of a stable chiral nitrogen) desymmetrizes the molecule, creating axial chirality or stereogenic centers.[1]

The Stereoelectronic Landscape

The conformational energy surface of 2-azaspiro[4.4]nonane is dominated by three coupled variables:

  • Pyrrolidine Ring Puckering: Pseudorotation between Envelope (

    
    ) and Twist (
    
    
    
    ) forms.[1]
  • Cyclopentane Ring Puckering: Similar pseudorotation, though energetically distinct due to the lack of a heteroatom.

  • Nitrogen Inversion: The pyramidal inversion of the secondary amine (or tertiary if substituted).[1]

Conformational Analysis: Mechanisms & Energetics[1]

Ring Puckering and Pseudorotation

Five-membered rings are never planar.[1] They undergo pseudorotation , a wave-like motion where the ring atoms move out of the mean plane to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain).[1]

The Pyrrolidine Ring

The pyrrolidine ring prefers conformations that maximize the staggering of adjacent substituents and minimize eclipsing interactions.

  • Preferred Conformers: The Envelope (

    
    ) and Twist (
    
    
    
    ) forms are the local minima.[1]
  • Cremer-Pople Parameters: The conformation is mathematically described by the puckering amplitude (

    
    ) and the phase angle (
    
    
    
    ).[1]
    • Twist (

      
      ):  Often the global minimum for N-substituted pyrrolidines.[1]
      
    • Envelope (

      
      ):  Transition states or shallow minima depending on substitution.
      
  • Case Study Data: Crystallographic analysis of spiro-derivatives often reveals a Twist (

    
    )  conformation for the pyrrolidine ring (e.g., 
    
    
    
    ,
    
    
    ) and an Envelope (
    
    
    )
    conformation for the carbocyclic ring (
    
    
    ).[1]
The Cyclopentane Ring

The carbocyclic ring in the spiro[4.4]nonane system generally adopts an Envelope (


) or Half-Chair (

) conformation.[1] The spiro-fusion restricts the "flap" movement at C5, often forcing the puckering to propagate through the distal carbons.
Nitrogen Inversion

The nitrogen atom in 2-azaspiro[4.4]nonane undergoes pyramidal inversion, interconverting the lone pair from one face of the ring to the other.[1]

  • Energy Barrier: The inversion barrier is estimated at 8–10 kcal/mol (33–42 kJ/mol). This is sufficiently low to allow rapid interconversion at room temperature (

    
    ), meaning the N-substituent rapidly samples both axial and equatorial-like orientations unless constrained by a bulky group or salt formation.[1]
    
  • Coupling to Puckering: Nitrogen inversion is not independent; it is coupled to the ring puckering. The "pseudo-equatorial" orientation of an N-substituent is generally lower in energy (

    
     kcal/mol) than the "pseudo-axial" orientation due to 1,3-diaxial-like steric interactions.[1]
    
The "Spiro-Constraint" Effect

The spiro center acts as a "conformation anchor." While it does not lock the rings into a single pucker, it restricts the phase of pseudorotation. The steric bulk of the orthogonal ring creates a barrier to certain envelope forms where the spiro-carbon would be the flap, as this would increase steric clash between the rings.

Experimental & Computational Workflow

To rigorously define the active conformation of a 2-azaspiro[4.4]nonane derivative, we recommend the following "Self-Validating" protocol.

Protocol: Integrated Conformational Search[1]

Step 1: Computational Sampling (In Silico)

  • Force Field Search: Use OPLS4 or MMFF94s with Monte Carlo (MC) sampling to generate an initial ensemble.[1] Set the energy window to 10 kcal/mol to capture high-energy transition states.

  • QM Optimization: Re-optimize all unique conformers within 5 kcal/mol of the global minimum using DFT.

    • Recommended Level: B3LYP-D3(BJ)/6-31G(d,p) (includes dispersion corrections).[1]

    • Solvent Model: CPCM or SMD (match your NMR solvent, e.g.,

      
       or 
      
      
      
      ).[1]
  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    

Step 2: NMR Validation (In Solution)

  • NOE/ROE Spectroscopy: Measure NOE buildups between the N-substituent and the carbocyclic ring protons.

    • Diagnostic: Strong NOE to the distal cyclopentane protons indicates a specific N-invertmer/pucker combination.[1]

  • J-Coupling Analysis (

    
    ):  Extract vicinal coupling constants for the pyrrolidine ring protons.
    
    • Karplus Analysis: Compare experimental

      
       values with those predicted from the DFT structures (using the Altona-Haas equation). A RMSD < 1.0 Hz confirms the model.[1]
      
Visualization of Workflow

ConformationalWorkflow cluster_0 Computational Phase cluster_1 Experimental Phase Step1 1. Conformational Search (Monte Carlo / MMFF94s) Step2 2. DFT Optimization (B3LYP-D3/6-31G*) Step1->Step2 Filter < 10 kcal/mol Step3 3. Boltzmann Weighting (Calculate % Population) Step2->Step3 Delta G Step5 5. J-Coupling Prediction (Altona-Haas Eq) Step3->Step5 3D Coords Step4 4. NMR Data Acquisition (NOESY, 1H-1H Couplings) Step6 6. RMSD Analysis (Exp vs Calc J-values) Step4->Step6 Exp J-values Step5->Step6 Calc J-values Step6->Step2 RMSD > 1.0 Hz (Refine Functional) Step7 7. Validated 3D Model (Bioactive Conformer) Step6->Step7 RMSD < 1.0 Hz

Caption: Integrated workflow for determining the solution-phase conformation of spiro-pyrrolidines.

Quantitative Data Summary

The following table summarizes the key structural parameters for the 2-azaspiro[4.4]nonane core, derived from aggregated crystallographic and computational data.

ParameterTypical Value / RangeSignificance
N-Inversion Barrier 8.0 – 10.0 kcal/molRapid inversion at RT; N-substituent is dynamic.
Pyrrolidine Pucker (

)
0.38 – 0.42 ÅIndicates significant deviation from planarity.[1]
Pyrrolidine Phase (

)
Variable (often Twist)Highly sensitive to substitution pattern.[1]
Spiro Angle (

)
90° (Orthogonal)Vectors substituents into distinct 3D quadrants.[1]
C-N Bond Length 1.46 – 1.47 ÅStandard

amine bond length.
Inter-Ring Angle ~109.5° (at C5)Tetrahedral geometry maintained at spiro center.[1]

Applications in Drug Discovery[1]

Scaffold Hopping & IP Generation

The 2-azaspiro[4.4]nonane system is frequently used to replace 4-substituted piperidines or 3-substituted pyrrolidines.[1]

  • Benefit: The spiro-cycle adds bulk and rigidity without significantly increasing lipophilicity (logP) compared to a gem-dimethyl group, but with greater structural definition.[1]

  • Case Study: In the development of NK1 antagonists , replacing a piperidine core with a spiro-system locked the pharmacophores into a bioactive orientation, improving potency by 10-fold while securing novel intellectual property.

GPCR Ligand Design

For GPCRs, the orthogonal vectors of the spiro-system allow for the simultaneous exploration of a deep binding pocket (via the N-substituent) and a solvent-exposed rim (via the carbocyclic ring).[1]

  • Mechanism: The rigid spiro-core reduces the entropic penalty of binding (

    
    ), as the ligand is pre-organized into a shape complementary to the receptor.[1]
    

Synthesis Implications

The conformation of the spiro-ring system directly influences synthetic outcomes, particularly in diastereoselective reactions.

  • Reagent Approach: When functionalizing the carbocyclic ring (e.g., ketone reduction), reagents will approach from the face anti to the bulky pyrrolidine nitrogen substituent (steric control).[1]

  • Stereochemical Relay: If the pyrrolidine ring contains a chiral center (e.g., from a proline precursor), the rigid spiro-framework effectively relays this stereochemical information to the other ring, often resulting in high diastereomeric excesses (de > 90%) in functionalization reactions.[1]

References

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies."[1] BenchChem Technical Guides, 2025. Link[1]

  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization."[1] Journal of Organic Chemistry, 2019. Link[1]

  • Milner-White, E. J., et al. "Pyrrolidine ring puckering in cis and trans-proline residues in proteins."[1][2] Journal of Molecular Biology, 2025 (Retrospective Analysis).[1] Link

  • PubChem. "Compound Summary: 2-Azaspiro[4.4]nonane (CID 418904)."[1] National Library of Medicine, 2025. Link[1]

  • Stortz, C. A., & Sarotti, A. M. "Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations." RSC Advances, 2019. Link

  • Kölmel, C., et al. "An ab initio investigation of structure and inversion barrier of triisopropylamine and related amines." Theoretica Chimica Acta, 1991. Link

Sources

Introduction: The Strategic Importance of the 2-Azaspiro[4.4]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Scalable Synthetic Routes for 2-Azaspiro[4.4]nonane Production

The 2-azaspiro[4.4]nonane scaffold is a highly valued structural motif in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional architecture provides a unique conformational profile that is instrumental in enhancing the binding affinity and selectivity of drug candidates to their biological targets.[1] Found in a variety of natural products and pharmacologically active molecules, this spirocyclic system presents a compelling synthetic challenge.[1] The development of robust, efficient, and scalable synthetic routes is therefore a critical endeavor for researchers and drug development professionals aiming to explore the full therapeutic potential of this privileged scaffold.

This technical guide provides a comprehensive overview of prominent and scalable synthetic strategies for the construction of the 2-azaspiro[4.4]nonane core. We will delve into the mechanistic underpinnings of key chemical transformations, provide detailed experimental protocols for reproducible synthesis, and offer a comparative analysis to guide the selection of the most appropriate route based on factors such as starting material availability, desired substitution patterns, and scalability requirements.[1] The discussion is structured around two primary retrosynthetic strategies: the formation of the pyrrolidine ring onto a pre-existing cyclopentane, and the construction of the cyclopentane ring onto a pyrrolidine precursor.

Strategy 1: Cyclopentane Ring Construction onto a Pyrrolidine Core

This approach begins with a readily available or custom-synthesized pyrrolidine derivative and focuses on forging the second five-membered ring. Key methodologies in this category rely on classic intramolecular cyclization reactions, which are powerful tools for ring construction.

The Dieckmann Condensation: A Classic Route to Cyclic β-Keto Esters

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, a versatile intermediate for further functionalization.[2][3][4] This reaction is particularly effective for creating five- and six-membered rings.[2][4] In the context of 2-azaspiro[4.4]nonane synthesis, the strategy involves a pyrrolidine scaffold bearing two ester-containing side chains at the C2 position.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of an α-carbon of one ester group by a strong base, forming an enolate.[4] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[4] The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide ion, yielding the cyclic β-keto ester.[4] The choice of base is critical; while traditional conditions use sodium alkoxide, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in aprotic solvents can offer improved yields and minimize side reactions.[4][5] For instance, Bryson et al. found that LDA in THF provided the best yields (72-86%) for the cyclization of unsymmetrically substituted pyrrolidines.[5]

Figure 2: Pathway of intramolecular aldol condensation for azaspiro[4.4]nonane synthesis.

Strategy 2: Pyrrolidine Ring Construction onto a Cyclopentane Core

This alternative and highly viable strategy begins with a cyclopentane-based starting material and focuses on the construction of the nitrogen-containing pyrrolidine ring. This approach often leverages readily available and inexpensive starting materials like cyclopentanone.

Multi-Step Synthesis from Cyclopentanone

A logical and scalable route begins with cyclopentanone, proceeding through a diacid intermediate which is then cyclized. [6]This method, while requiring several steps, relies on well-established and high-yielding chemical transformations.

Causality and Mechanistic Insight: The synthesis initiates with a piperidine-catalyzed Knoevenagel-type condensation between cyclopentanone and two equivalents of cyanoacetamide to form cyclopentylidene-bis(2-cyanoacetamide). [6]This intermediate is then subjected to harsh acidic hydrolysis (e.g., concentrated sulfuric acid), which converts the nitrile and amide functionalities into carboxylic acids, yielding 2,2-cyclopentanediacetic acid after decarboxylation. [6]The final and key step is the formation of the pyrrolidine ring. This is achieved through a reductive cyclization or reductive amination process, where the diacid is converted to a suitable precursor (like a diamine or amino alcohol) and then cyclized, or directly reacted with an ammonia source under reducing conditions to form the 2-azaspiro[4.4]nonane core. [6][7]

Figure 3: Scalable synthesis of 2-azaspiro[4.4]nonane starting from cyclopentanone.

Palladium-Catalyzed Domino Cyclization

For synthetic elegance and atom economy, domino reactions are unparalleled. Narasaka developed an efficient synthesis of the 1-azaspiro[4.4]nonane skeleton based on a palladium-catalyzed domino reaction of a dienyl ketone oxime. [5]This method constructs the spirocyclic imine, a direct precursor to the desired amine, in a single step from a linear substrate.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the oxime to a Pd(0) catalyst, generating an alkylidene amino palladium(II) species. [5]This intermediate undergoes an intramolecular aminopalladation, attacking the nearest double bond to form the five-membered pyrrolidine ring and a new alkyl-palladium species. [5]The synthesis concludes with a second intramolecular attack of this alkyl-palladium species onto the remaining double bond in a Heck-type reaction, followed by β-hydride elimination to regenerate the Pd(0) catalyst and release the spirocyclic imine product. [5]Optimal conditions typically involve a catalyst like Pd(PPh₃)₄ with an excess of a base such as triethylamine in a polar aprotic solvent like DMF at elevated temperatures. [5]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision dictated by project-specific goals. The following table summarizes the key features of the discussed routes to aid in this selection process.

Synthetic Strategy Key Reaction Typical Starting Materials Key Advantages Scalability Considerations
Dieckmann Condensation Intramolecular ClaisenPyrrolidine diestersHigh yields, well-established, creates functionalized β-keto ester. [5]Requires strong, anhydrous bases (LDA, NaH); multi-step synthesis of precursor.
Intramolecular Aldol Intramolecular AldolProline-derived dicarbonylsAccess to enone functionality for further chemistry. [5]Can be low-yielding, sensitive to substrate structure and conditions. [5]
From Cyclopentanone Reductive CyclizationCyclopentanone, cyanoacetamideInexpensive starting materials, straightforward reactions. [6]Multi-step process, involves harsh hydrolysis conditions.
Pd-Catalyzed Domino Domino CyclizationDienyl ketone oximesHigh atom economy, rapid complexity generation in one step. [5]Cost of palladium catalyst, requires careful optimization, synthesis of oxime precursor.

Detailed Experimental Protocols

The following protocols are presented as plausible routes based on established organic chemistry principles and literature precedents. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Multi-Step Synthesis from Cyclopentanone[6]

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

  • Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 8-12 hours, until the evolution of gas ceases.

  • Cool the reaction mixture in an ice bath to induce precipitation of the diacid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.

Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane Note: This final step can be achieved through several methods, including conversion of the diacid to a diamide followed by reduction, or direct reductive amination. The specific protocol would require adaptation based on available reagents and equipment. A general reductive amination approach is outlined below.

  • Convert the diacid to the corresponding dialdehyde or diketone via standard functional group transformations.

  • Dissolve the dicarbonyl intermediate in a suitable solvent (e.g., methanol).

  • Add an ammonia source (e.g., ammonium acetate or ammonia in methanol).

  • Add a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. [7]5. Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Perform an aqueous workup, extract the product into an organic solvent, dry, and purify by distillation or chromatography.

Protocol 2: Intramolecular Aldol Condensation for (±)-tert-Butyl-7-oxo-1-azaspiro[4.4]non-8-ene-1-carboxylate[5]
  • To a solution of the dicarbonyl precursor (methyl 2-(2-(N-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetyl)acetate, 1.0 eq) in methanol (approx. 0.4 M), add a solution of K₂CO₃ (1.5 eq) in water.

  • Stir the mixture at 70 °C for 40 minutes.

  • Cool the reaction and quench by adding saturated aqueous NH₄Cl.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic extracts over MgSO₄ and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (e.g., hexane-EtOAc, 1:1) to yield the target enone.

Conclusion and Future Outlook

The synthesis of the 2-azaspiro[4.4]nonane core can be achieved through several robust and scalable strategies. Classical methods like the Dieckmann and aldol condensations offer reliable, albeit sometimes lengthy, routes to functionalized spirocycles. Syntheses starting from inexpensive commodity chemicals like cyclopentanone are particularly attractive for large-scale production, despite the number of steps. [6]Modern transition-metal-catalyzed domino reactions provide an elegant and efficient means to construct the core with high atom economy, representing a powerful tool for library synthesis and rapid analogue generation. [1][5] Looking forward, the field is advancing towards more sustainable and stereoselective methods. The development of enzymatic and biocatalytic routes, for instance, holds the promise of producing enantiomerically pure azaspirocycles on a gram scale with minimal need for organic co-solvents, representing a significant step towards greener pharmaceutical manufacturing. [8][9]The continued exploration of novel catalytic systems and reaction cascades will undoubtedly expand the synthetic chemist's toolbox, enabling more efficient and versatile access to this critical medicinal chemistry scaffold.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), pp.2249–2262. Available at: [Link]

  • Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Dieckmann condensation. Grokipedia. Available at: [Link]

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2-Azaspiro[4.4]nonane: A Structural Paradigm for "Escaping Flatland" in Drug Discovery

[1]

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a pivotal architectural motif in modern medicinal chemistry, offering a robust solution to the "flatland" problem—the over-reliance on planar, aromatic structures that often suffer from poor solubility and nonspecific binding. By introducing a quaternary spiro-carbon, this scaffold imparts inherent three-dimensionality (high Fsp³ score), restricts conformational flexibility, and orients exit vectors in a manner distinct from traditional piperidine or pyrrolidine bioisosteres.[1] This guide details the physicochemical attributes, industrial-grade synthetic pathways, and validated applications of the 2-azaspiro[4.4]nonane core, grounded in its successful deployment in approved therapeutics like Spirapril .[1]

Structural & Physicochemical Profile

The 2-azaspiro[4.4]nonane system consists of two cyclopentane rings fused at a single quaternary carbon, with one nitrogen atom incorporated into one of the rings.[1] This topology creates a rigid, orthogonal structure that contrasts sharply with the chair conformation of piperidine or the flexible envelope of pyrrolidine.

Comparative Analysis: Spiro[4.4] vs. Traditional Heterocycles

The following table contrasts the core properties of 2-azaspiro[4.4]nonane with its monocyclic and smaller spirocyclic analogs.

PropertyPiperidine2-Azaspiro[3.3]heptane2-Azaspiro[4.4]nonaneImpact on Drug Design
Formula C₅H₁₁NC₆H₁₁NC₈H₁₅NIncreased carbon count typically raises lipophilicity unless compensated by polarity.[1]
Molecular Weight 85.1597.16125.21Moderate increase; remains fragment-like (Rule of 3 compliant).[1]
Topology 2D (Chair/Boat)3D (Rigid, Linear)3D (Rigid, Orthogonal) Critical for fitting into globular protein pockets.
pKa (Predicted) ~11.0~10.5~11.2 Highly basic; likely protonated at physiological pH, aiding solubility.
LogP (Approx) 0.80.51.9 Higher lipophilicity due to larger hydrophobic volume; requires polar decoration.
Exit Vectors Equatorial/AxialLinear (180°)Angled (~90-109°) Unique vector geometry allows access to novel binding sub-pockets.[1]
The "Escape from Flatland" Metric

The Fraction of sp³ Carbons (Fsp³) is a key descriptor of molecular complexity.

  • Aromatic Rings: Fsp³ = 0

  • 2-Azaspiro[4.4]nonane: Fsp³ = 1.0 (8/8 carbons are sp³) Increasing Fsp³ correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to flat, hydrophobic off-targets (e.g., CYP450s, hERG).[1]

Synthetic Pathways[2][3][4]

Constructing the spiro[4.4] system requires overcoming the steric strain of forming a quaternary center. Two primary strategies dominate: the Classic Imide Reduction (scalable for manufacturing) and Modern Cycloaddition (ideal for diversity).

Pathway Visualization

Synthesis_Pathwayscluster_classicRoute A: Industrial Scale-Up (Imide)cluster_modernRoute B: Diversity OrientedStartCyclopentanone(Starting Material)Inter11,1-Cyclopentane-diacetic acidStart->Inter11. Cyanoacetamide2. Hydrolysis/DecarboxylationInter22-Azaspiro[4.4]nonane-1,3-dione(Imide)Inter1->Inter2Urea or (NH4)2CO3Cyclization (Heat)Product2-Azaspiro[4.4]nonane(Target Scaffold)Inter2->ProductLiAlH4 ReductionAltStartMethylene-gamma-lactamAltInter[3+2] CycloadditionIntermediateAltStart->AltInterPhosphine Cat.AllenoateAltInter->ProductFunctionalization

Caption: Comparative synthetic workflows. Route A is preferred for generating the core building block in multi-gram quantities. Route B is utilized for rapid analog generation.

Detailed Experimental Protocol: The Imide Reduction Route

This protocol describes the robust synthesis of the 2-azaspiro[4.4]nonane core from 1,1-cyclopentanediacetic acid.[1] This method is favored for its operational simplicity and high yield.

Phase 1: Formation of 2-Azaspiro[4.4]nonane-1,3-dione

Objective: Cyclize the diacid precursor into the spiro-imide.[1]

  • Reagents: 1,1-Cyclopentanediacetic acid (1.0 equiv), Urea (1.2 equiv) or Ammonium Carbonate.

  • Solvent: None (Neat fusion) or high-boiling solvent (e.g., Decalin).[1]

  • Procedure:

    • Mix 1,1-cyclopentanediacetic acid and urea intimately in a round-bottom flask.

    • Heat the mixture to 170–180°C in an oil bath. The mixture will melt, and ammonia/water evolution will be observed.

    • Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies/thickens.

    • Workup: Cool to room temperature. Recrystallize the crude solid from ethanol/water to yield 2-azaspiro[4.4]nonane-1,3-dione as white crystals.[1]

    • Checkpoint: Verify structure via IR (characteristic imide carbonyl bands at ~1700 and 1750 cm⁻¹).

Phase 2: Reduction to 2-Azaspiro[4.4]nonane

Objective: Reduce the carbonyls to methylene groups to obtain the secondary amine.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv), 2-Azaspiro[4.4]nonane-1,3-dione (1.0 equiv).[1]

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Charge with anhydrous THF and LiAlH₄.

    • Addition: Dissolve the imide from Phase 1 in warm THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C (Caution: Exothermic).

    • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a white granular precipitate forms.

    • Isolation: Filter the salts through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Purification: The amine can be purified by distillation or converted to the hydrochloride salt (HCl in ether) for storage.

Medicinal Chemistry Applications

Validated Case Study: Spirapril

The clinical viability of the spiro[4.4]nonane architecture is exemplified by Spirapril (Renormax), an ACE inhibitor used for hypertension.

  • Structure: Spirapril contains a 1,4-dithia-7-azaspiro[4.4]nonane core.[1][2][3][4]

  • Role of Scaffold: The spiro-fused dithiolane ring locks the pyrrolidine ring into a specific conformation, optimizing the interaction of the carboxylate and amide groups with the Zinc active site of the Angiotensin-Converting Enzyme (ACE).

  • Outcome: High potency and a distinct metabolic profile compared to non-spiro analogs like Enalapril.

Scaffold Hopping & Bioisosterism

In modern drug design, 2-azaspiro[4.4]nonane is often deployed to replace:

  • Piperidine: To introduce rigidity and novelty (IP generation).

  • Pyrrolidine: To block metabolic hotspots (alpha-oxidation) via the quaternary carbon.[1]

  • Gem-dimethyl groups: To tie back flexible alkyl chains into a ring, reducing entropy penalties upon binding.[1]

Exit Vector Analysis

Unlike the linear vectors of spiro[3.3] systems, the spiro[4.4] scaffold projects substituents at an angle.

  • N-Vector: The amine nitrogen provides the primary attachment point (Vector A).[1]

  • C-Vector: Functionalization of the carbocyclic ring (e.g., at C7 or C8) creates a secondary vector (Vector B).

  • Angle: The angle between Vector A and Vector B is rigid, allowing the molecule to reach into specific sub-pockets (e.g., hydrophobic clefts in GPCRs) that flexible linkers might miss due to entropic averaging.

References

  • BenchChem. Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate: Application Notes and Protocols. (2025).[5][6][7][2][4][8][9] Link

  • Smith, E. M., et al. "Angiotensin Converting Enzyme Inhibitors: Spirapril and Related Compounds." Journal of Medicinal Chemistry, 32(7), 1600–1606 (1989). Link

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009). Link

  • PubChem. Compound Summary: 2-Azaspiro[4.4]nonane.[1][7][9][10] National Library of Medicine. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947 (2010). (Contextual reference for spiro-scaffold properties). Link

Methodological & Application

Domino radical bicyclization to form 1-azaspiro[4.4]nonane skeleton

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of the 1-Azaspiro[4.4]nonane Skeleton via Domino Radical Bicyclization

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide details a powerful synthetic strategy for constructing the 1-azaspiro[4.4]nonane scaffold, a privileged structural motif in medicinal chemistry. We will explore a domino radical bicyclization reaction, a convergent and efficient method for assembling this valuable spirocyclic system. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key insights for successful implementation in a research and development setting.

The Significance of the 1-Azaspiro[4.4]nonane Scaffold

The 1-azaspiro[4.4]nonane core, with its rigid, three-dimensional architecture, is of significant interest in drug discovery. This spirocyclic system, containing a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, offers conformational restraint.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability. Consequently, derivatives of this scaffold have been explored for a wide range of therapeutic applications.

Domino Radical Bicyclization: An Efficient Synthetic Approach

The construction of the 1-azaspiro[4.4]nonane skeleton can be achieved through various synthetic routes. However, the domino radical bicyclization offers a highly convergent approach, enabling the formation of two rings in a single synthetic operation.[2] This strategy often proceeds with high atom economy and can provide access to complex molecular architectures from relatively simple acyclic precursors.

Reaction Mechanism: A Cascade of Radical Events

The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives involves a cascade of intramolecular radical reactions. The process is initiated by the generation of a radical species, which then participates in a series of cyclization events to form the spirocyclic core. A key strategy involves the formation and capture of alkoxyaminyl radicals.[3][4][5]

The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and promoted by a radical mediator like tributyltin hydride (Bu₃SnH).[3][5] The general mechanism can be outlined as follows:

  • Radical Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) upon heating or photochemical activation to generate initial radicals. These radicals then abstract a hydrogen atom from the promoter (e.g., Bu₃SnH) to produce the tributyltin radical (Bu₃Sn•).

  • Formation of the Primary Radical: The tributyltin radical reacts with a suitable precursor, such as an O-benzyl oxime ether with a halogenated aromatic ring or a terminal alkynyl group, to generate a primary carbon-centered radical.[4]

  • First Cyclization (5-exo-trig): The newly formed radical undergoes a 5-exo-trig cyclization onto a tethered alkenyl moiety. This step forms the five-membered pyrrolidine ring of the spirocycle.

  • Second Cyclization (5-exo-dig or 5-exo-trig): The radical generated from the first cyclization then participates in a second 5-membered ring closure. The nature of this cyclization depends on the substrate design.

  • Radical Quenching: The final radical species is quenched by abstracting a hydrogen atom from Bu₃SnH, regenerating the tributyltin radical to continue the chain reaction and yielding the desired 1-azaspiro[4.4]nonane product.

G cluster_initiation Radical Initiation cluster_propagation Propagation Cascade cluster_termination Termination AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ or hν Bu3SnH Bu₃SnH Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical H-abstraction from Bu₃SnH Precursor Acyclic Precursor (e.g., O-benzyl oxime ether) Bu3Sn_Radical->Precursor Primary_Radical Primary Carbon Radical Precursor->Primary_Radical Reaction with Bu₃Sn• Monocyclic_Radical Monocyclic Radical Intermediate Primary_Radical->Monocyclic_Radical 5-exo-trig cyclization Spirocyclic_Radical Spirocyclic Radical Intermediate Monocyclic_Radical->Spirocyclic_Radical Second 5-exo cyclization Product 1-Azaspiro[4.4]nonane Product Spirocyclic_Radical->Product H-abstraction from Bu₃SnH Product->Bu3Sn_Radical Regenerates Bu₃Sn•

Caption: Domino Radical Bicyclization Mechanism.

Experimental Protocol

The following protocol is a representative example for the synthesis of a 1-azaspiro[4.4]nonane derivative via a domino radical bicyclization, based on the work of Guerrero-Caicedo et al.[3][5]

Materials and Reagents
  • O-benzyl oxime ether precursor

  • Tributyltin hydride (Bu₃SnH)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification node1 Dissolve precursor in anhydrous toluene node2 Degas the solution (Ar bubbling for 15 min) node1->node2 node3 Add AIBN and Bu₃SnH via syringe node2->node3 node4 Heat the reaction mixture (e.g., 80-110 °C) node3->node4 node5 Monitor reaction progress by TLC node4->node5 node6 Cool to room temperature node5->node6 node7 Concentrate in vacuo node6->node7 node8 Purify by silica gel column chromatography node7->node8

Caption: Experimental Workflow Diagram.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the O-benzyl oxime ether precursor (1.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the precursor. The concentration is typically in the range of 0.01-0.05 M.

  • Degassing: Degas the solution by bubbling argon through it for at least 15 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Reagent Addition: To the stirred solution at room temperature, add AIBN (0.1-0.2 eq) followed by the slow, dropwise addition of Bu₃SnH (1.1-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain it for the required time (usually 2-4 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-azaspiro[4.4]nonane derivative.

Results and Discussion

The domino radical bicyclization has been successfully applied to a range of substrates, affording the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11% to 67%.[3][4][5] The reaction generally produces a mixture of diastereomers, often with a preference for the trans configuration.[4] The success of the reaction is influenced by the nature of the substituents on the alkenyl moiety. Electron-withdrawing groups or aryl substituents on the double bond tend to give better results.[3][5]

Substrate TypeInitiatorPromoterYield (%)Diastereomeric Ratio (trans:cis)Reference
O-benzyl oxime ether with terminal alkyneAIBNBu₃SnH45-60Varies[3]
O-benzyl oxime ether with bromo-aromaticAIBNBu₃SnH50-67Predominantly trans[4]
Alkenyl moiety with EWGEt₃BBu₃SnH30-55Varies[3]

Troubleshooting and Key Considerations

  • Oxygen Sensitivity: Radical reactions are highly sensitive to oxygen. Ensure all glassware is properly dried and the reaction is conducted under a strictly inert atmosphere. Thoroughly degas all solvents.

  • Purity of Reagents: Use freshly distilled or high-purity Bu₃SnH, as impurities can inhibit the reaction. AIBN should be recrystallized if it has been stored for a long time.

  • Slow Addition of Bu₃SnH: The slow addition of tributyltin hydride is crucial to maintain a low concentration of the tin hydride in the reaction mixture, which favors the desired cyclization over premature reduction of the initial radical.

  • Tin Removal: The removal of tin byproducts can be challenging. Standard methods include partitioning with aqueous KF or purification on silica gel with eluents containing a small amount of triethylamine.

  • Alternative "Tin-Free" Methods: Given the toxicity of organotin compounds, exploring "tin-free" radical cyclization methods is a valuable consideration for greener chemistry.[6]

Conclusion

The domino radical bicyclization is a potent and efficient strategy for the synthesis of the medicinally relevant 1-azaspiro[4.4]nonane skeleton. This method allows for the rapid construction of molecular complexity from simple acyclic precursors. A thorough understanding of the reaction mechanism and careful attention to experimental detail are paramount for achieving high yields and reproducibility. This application note provides a solid foundation for researchers to successfully implement this valuable synthetic transformation in their own laboratories.

References

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Semantic Scholar. [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. [Link]

  • Studer, A. (2000). Tin-Free Radical Cyclization Reactions Using the Persistent Radical Effect. ResearchGate. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Azaspiro[4.4]nonane-Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicine, with the exploration of new chemical space being a critical driver of innovation. Among the myriad of molecular architectures, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional (3D) characteristics.[1][2][3][4] The 2-azaspiro[4.4]nonane core, a distinctive bicyclic system featuring a shared nitrogen-containing spirocenter, offers a rigid and conformationally defined framework.[5] This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[4]

The 3D nature of the 2-azaspiro[4.4]nonane scaffold allows for the precise spatial orientation of substituents, enabling a more thorough exploration of the target's binding pocket compared to traditional flat, aromatic structures.[6] This can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with clinical success.[2] Consequently, libraries based on this scaffold are valuable tools in high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds for a wide range of biological targets.[7][8]

This document provides a detailed guide to the high-throughput screening of 2-azaspiro[4.4]nonane-based libraries, covering library synthesis, assay development, and a comprehensive screening protocol.

Part 1: Diversity-Oriented Synthesis of a 2-Azaspiro[4.4]nonane Library

The successful generation of a high-quality screening library hinges on the principles of diversity-oriented synthesis (DOS).[9][10][11] DOS aims to create a collection of structurally diverse molecules that broadly cover chemical space, thereby increasing the probability of identifying hits against various biological targets.[9][10] For the 2-azaspiro[4.4]nonane scaffold, a multi-step synthetic approach can be employed to introduce diversity at key positions.

A plausible synthetic strategy for the 2-azaspiro[4.4]nonane core begins with readily available starting materials like cyclopentanone.[12] The synthesis can proceed through the formation of a spiro-intermediate followed by reduction to the desired secondary amine.[12]

One established method for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization.[13] This process utilizes O-benzyl oxime ethers with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety as starting materials.[13] Another elegant approach is the palladium-catalyzed cascade cyclization of dienyl ketone oximes.[5][14]

Illustrative Synthetic Scheme:

A multi-step synthesis starting from cyclopentanone can be envisioned.[12]

  • Step 1: Knoevenagel Condensation: Reaction of cyclopentanone with two equivalents of cyanoacetamide in the presence of a base like piperidine yields a cyclopentylidene-bis(2-cyanoacetamide) intermediate.[12]

  • Step 2: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the nitrile and amide groups, followed by decarboxylation, would lead to a dicarboxylic acid intermediate.

  • Step 3: Reductive Amination/Cyclization: The dicarboxylic acid can then be converted to the corresponding diamine, which upon intramolecular cyclization would form the 2-azaspiro[4.4]nonane core.

Library Diversification:

With the core scaffold in hand, diversification can be achieved by introducing a variety of substituents at the nitrogen atom and other available positions on the rings. This can be accomplished through standard reactions such as:

  • N-Alkylation/N-Arylation: Reaction of the secondary amine with a diverse set of alkyl halides, aryl halides, or other electrophiles.

  • Amide Coupling: Acylation of the nitrogen with a library of carboxylic acids.

  • Reductive Amination: Reaction with a variety of aldehydes and ketones.

This approach allows for the creation of a large and diverse library of compounds with varying steric and electronic properties, which is crucial for successful HTS campaigns.[15]

G cluster_0 Core Synthesis cluster_1 Library Diversification Start Cyclopentanone Inter1 Spiro-intermediate Start->Inter1 Multi-step sequence Core 2-Azaspiro[4.4]nonane Core Inter1->Core Reduction Library 2-Azaspiro[4.4]nonane Library Core->Library Parallel Synthesis (N-Alkylation, Amide Coupling, etc.) R_groups Diverse Building Blocks (Alkyl halides, Carboxylic acids, etc.) R_groups->Library

Figure 1. A simplified workflow for the synthesis and diversification of a 2-azaspiro[4.4]nonane library.

Part 2: High-Throughput Screening Assay Development and Miniaturization

The success of any HTS campaign is critically dependent on a robust and reliable assay.[16] The choice of assay technology will depend on the specific biological target being investigated. Common assay formats include biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., receptor activation, reporter gene expression).

Key Principles of HTS Assay Development:

  • Relevance: The assay should accurately reflect the biological process of interest.

  • Robustness: The assay must be reproducible and have a low rate of false positives and false negatives.

  • Miniaturization: To conserve reagents and compound, assays are typically miniaturized to 384- or 1536-well plate formats.[16][17]

  • Automation: HTS relies heavily on automation to handle the large number of plates and compounds.[8]

  • Statistical Validity: The assay performance is evaluated using statistical parameters like the Z'-factor, which should consistently be greater than 0.5 for a high-quality assay.[17]

Protocol: Development of a Cell-Based Calcium Mobilization Assay for a G-Protein Coupled Receptor (GPCR)

This protocol outlines the development of a common cell-based assay to screen for modulators of a GPCR, a frequent target for spirocyclic compounds.

1. Cell Line Generation and Maintenance:

  • Establish a stable cell line (e.g., HEK293 or CHO) expressing the GPCR of interest.
  • Culture the cells under standard conditions (e.g., DMEM/F12 medium with 10% FBS, 37°C, 5% CO2).[18]

2. Assay Miniaturization and Optimization:

  • Transition the assay from a 96-well to a 384-well format.[17]
  • Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
  • Determine the optimal concentration of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Optimize the concentration of the known agonist (for antagonist screening) or the buffer conditions (for agonist screening).

3. Automated HTS Protocol:

G Start Develop & Optimize Assay (96-well format) Miniaturize Miniaturize to 384-well Format Start->Miniaturize Validate Validate with Z' > 0.5 Miniaturize->Validate Pilot Pilot Screen (~2,000 compounds) Validate->Pilot HTS Full Library High-Throughput Screen Pilot->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Confirmation Hit Confirmation & Dose-Response Data_Analysis->Confirmation SAR Preliminary SAR Confirmation->SAR

Figure 2. The high-throughput screening cascade, from assay development to hit identification.

Part 3: Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires a systematic and statistically rigorous analysis workflow.

1. Data Normalization:

  • Raw data from each plate is normalized to the plate's internal controls (positive and negative). This corrects for plate-to-plate variability.

2. Quality Control:

  • The Z'-factor is calculated for each plate to ensure the quality of the screen. Plates with a Z'-factor below 0.5 are typically flagged for review or re-screening.

3. Hit Selection:

  • A "hit" is defined as a compound that produces a response exceeding a certain threshold, often set at three standard deviations from the mean of the negative controls.[17]

4. Hit Confirmation and Prioritization:

  • Primary hits are re-tested to confirm their activity.
  • Confirmed hits are then tested in dose-response experiments to determine their potency (e.g., EC50 or IC50).
  • Preliminary structure-activity relationship (SAR) analysis is performed to identify promising chemical series for further optimization.[17]

Table 1: Representative HTS Data and Quality Control Metrics

ParameterValueDescription
Library Size50,000Total number of compounds screened
Screening Concentration10 µMFinal concentration of compounds in the assay
Plate Format384-wellDensity of the assay plate
Average Z'-Factor0.78Indicates a robust and high-quality assay
Primary Hit Rate0.5%Percentage of initial hits from the screen
Confirmed Hit Rate0.2%Percentage of hits confirmed upon re-testing

Conclusion

The 2-azaspiro[4.4]nonane scaffold represents a valuable starting point for the discovery of novel, potent, and selective modulators of a wide range of biological targets.[5] Its inherent three-dimensionality provides a distinct advantage in exploring the complexities of protein binding pockets.[2] By combining diversity-oriented synthesis with robust and automated high-throughput screening protocols, researchers can efficiently interrogate large chemical libraries based on this privileged scaffold. The detailed protocols and methodologies presented in this application note provide a comprehensive framework for the successful execution of HTS campaigns targeting the discovery of next-generation therapeutics.

References

  • News-Medical. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. [Link]

  • MDPI. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. [Link]

  • Engle, D. L., & Williams, D. H. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 12(4), 193–204. [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][18] HEPTANECARBOXYLATE DERIVATIVES. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Spring Group, University of Cambridge. DIVERSITY-ORIENTED SYNTHESIS. [Link]

  • Taylor & Francis Online. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • OSTI.GOV. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • PubMed. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. [Link]

  • RSC Publishing. (2016). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Semantic Scholar. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Asinex. Screening Libraries. [Link]

  • Frontiers. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. [Link]

  • Spring Group, University of Cambridge. The Basics of Diversity-Oriented Synthesis. [Link]

  • ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]

Sources

Application Note: Reductive Cyclization Techniques for 2-Azaspiro[4.4]nonane Synthesis

[1][2][3]

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in glutamate receptor modulators, sigma receptor ligands, and antiviral agents. Its spirocyclic nature offers a rigidified vector for side-chain orientation, distinct from flat aromatic scaffolds.

This Application Note details reductive cyclization strategies for constructing this bicyclic system. Unlike stepwise alkylation methods, reductive cyclization offers superior atom economy and stereocontrol. We focus on two distinct methodologies:

  • Catalytic Hydrogenolytic Cyclization: A scalable, industrial-standard route utilizing heterogeneous catalysis.

  • Radical-Mediated Reductive Cyclization: A versatile, functional-group-tolerant approach for complex analogs.

Strategic Analysis & Retrosynthesis

The synthesis of 2-azaspiro[4.4]nonane hinges on the formation of the quaternary spiro-center and the subsequent closure of the pyrrolidine ring.

Bond Disconnection Analysis

The following diagram illustrates the three primary disconnections. Path A (Reductive Cyclization) is the focus of this guide due to its efficiency in closing the pyrrolidine ring upon a pre-formed cyclopentane core.

RetrosynthesisTarget2-azaspiro[4.4]nonane(Target Scaffold)LactamSpiro-Lactam Intermediate(Stable, Reducible)Target->LactamReduction (LAH/BH3)HaloAmineN-Alkenyl-2-haloacetamideor Halo-amineTarget->HaloAmineRadical 5-exo-trigCyanoEster1-(Cyanomethyl)cyclopentanecarboxylateLactam->CyanoEsterIntramol. ReductiveAmination (Cascade)Diacid2,2-Cyclopentanediacetic AcidLactam->DiacidCondensationPathAPath A: Hydrogenolytic Cyclization(Raney Ni / H2)CyanoEster->PathAPathBPath B: Radical Cyclization(Bu3SnH or Photoredox)HaloAmine->PathBPathCPath C: Imide Formation/ReductionDiacid->PathC

Figure 1: Retrosynthetic disconnection strategies for 2-azaspiro[4.4]nonane. Path A represents the most scalable reductive cyclization approach.

Protocol A: Catalytic Hydrogenolytic Cyclization

Best for: Multi-gram scale-up, high purity requirements, and substrates with stable functional groups.

This protocol utilizes a "domino" sequence: nitrile reduction to a primary amine, followed by immediate intramolecular nucleophilic attack on an ester, forming a lactam. This lactam is subsequently reduced to the amine.[1]

Mechanism & Rationale[5]
  • Substrate: Methyl 1-(cyanomethyl)cyclopentanecarboxylate.

  • Catalyst: Raney Nickel (Ra-Ni) is preferred over Pd/C for nitrile reduction due to its high activity and lower propensity to poison amines.

  • Self-Validating Step: The cyclization is thermodynamically driven. If the primary amine is detected (via LCMS) without cyclization, it indicates the reaction temperature is insufficient to overcome the activation energy for ring closure.

Experimental Procedure

Step 1: Hydrogenation to Spiro-Lactam

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve Methyl 1-(cyanomethyl)cyclopentanecarboxylate (10.0 g, 60 mmol) in MeOH (100 mL).

    • Note: Use anhydrous MeOH to prevent ester hydrolysis side reactions.

  • Catalyst Addition: Add Raney Nickel (2.0 g, ~20 wt% loading) as a slurry in water/MeOH.

    • Safety: Raney Nickel is pyrophoric. Handle under argon or keep wet at all times.

  • Reaction Conditions:

    • Purge the vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 90°C with vigorous stirring (1000 rpm).

    • Time: 12–16 hours.

  • Work-up: Cool to RT. Vent H₂ carefully. Filter catalyst through a Celite pad (keep wet). Concentrate filtrate to yield 2-azaspiro[4.4]nonan-1-one (Lactam).

    • Yield Expectation: >90%.[2] Solid or viscous oil.

Step 2: Lactam Reduction to Amine

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain N₂ atmosphere.

  • Reagent: Charge LiAlH₄ (LAH) (2.5 equiv) in dry THF (100 mL). Cool to 0°C.[3]

  • Addition: Dissolve the crude Lactam (from Step 1) in dry THF (50 mL). Add dropwise to the LAH suspension over 30 mins.

    • Observation: Vigorous gas evolution (H₂). Ensure venting.

  • Reflux: Warm to RT, then reflux (66°C) for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter. Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: Distillation (bp ~65°C at 15 mmHg) or formation of the oxalate salt for crystallization.

Protocol B: Radical-Mediated Reductive Cyclization

Best for: Late-stage functionalization, complex substrates sensitive to hydrogenation, and constructing the ring with specific stereochemistry.

This method uses a radical mediator (Tributyltin hydride or Tris(trimethylsilyl)silane) to generate a carbon radical that attacks an alkene, closing the ring.

Mechanism & Rationale
  • Substrate: N-(2-iodoethyl)-N-(pent-4-en-1-yl)amine derivative (often protected as an amide or carbamate).

  • Process: 5-exo-trig radical cyclization.

  • Reagent Choice: While Bu₃SnH is the "gold standard" for reliability, TTMSS (Tris(trimethylsilyl)silane) is the preferred "green" alternative for pharmaceutical applications to avoid tin residues.

Experimental Procedure

Substrate: N-Benzyl-2-iodo-N-(pent-4-en-1-yl)acetamide.

  • Degassing: Dissolve the substrate (1.0 mmol) in dry Toluene (0.05 M concentration—high dilution is critical to favor intramolecular cyclization over intermolecular polymerization).

  • Deoxygenation: Sparge with Argon for 20 minutes. Oxygen quenches radicals.

  • Reagents: Add AIBN (0.1 equiv) as the radical initiator.

  • Reductant Addition:

    • Method A (Standard): Add Bu₃SnH (1.2 equiv) via syringe pump over 1 hour.

    • Method B (Green): Add TTMSS (1.2 equiv).

  • Reaction: Heat to 80°C (reflux) for 4 hours. Monitor by TLC (disappearance of starting iodide).

  • Work-up:

    • For Tin: Cool to RT. Add 10% KF solution and stir for 2 hours (precipitates tin fluoride). Filter and concentrate.

    • For Silane: Concentrate and purify directly.

  • Reduction: The product is a spiro-lactam. Perform LAH reduction (as in Protocol A, Step 2) to obtain the final 2-azaspiro[4.4]nonane.

Critical Quality Attributes (CQA) & Troubleshooting

The following table summarizes key parameters for validating the synthesis.

ParameterProtocol A (Hydrogenation)Protocol B (Radical)Troubleshooting Logic
Concentration High (0.5 – 1.0 M)Low (< 0.05 M)A: If slow, increase pressure. B: If dimer forms, dilute further.
Temperature 90°C (High energy barrier)80°C (Initiator decomposition)A: <80°C yields acyclic amine. B: <60°C stops initiation.
Impurity Profile Acyclic primary amine (incomplete cyclization)Reduced un-cyclized product (H-abstraction)A: Increase reaction time. B: Slow down reductant addition (Syringe pump).
Scalability Excellent (kg scale)Poor (Dilution required)Use Protocol A for API generation.
Workflow Visualization

The following diagram outlines the decision logic for the Hydrogenolytic route.

WorkflowStartStart: Nitrile-Ester PrecursorReactPressurize H2 (50 bar), 90°CCatalyst: Ra-NiStart->ReactCheckLCMS Check:Is Primary Amine Present?React->CheckCyclizedProduct: Spiro-LactamCheck->CyclizedNoIncompleteIntermediate: Linear Amino-EsterCheck->IncompleteYesAction2Proceed to LAH ReductionCyclized->Action2Action1Continue Heating(Thermodynamic control)Incomplete->Action1Action1->React

Figure 2: Logic flow for monitoring the Hydrogenolytic Cyclization (Protocol A).

References

  • Guerrero-Caicedo, A., et al. (2019).[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[4][5] ACS Omega, 4(25), 21369–21380. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6] The Kulinkovich Reaction on Esters and Amides. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Afanasyev, O. I., et al. (2019).[5] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Overman, L. E. (1994). Synthesis of 2-Azaspiro[4.4]nonane via Reductive Cyclization.[7] Journal of Organic Chemistry. (General reference for spiro-cyclization methodologies).

Troubleshooting & Optimization

Catalyst selection and optimization for cascade cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Catalyst Selection & Optimization

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Cascade Cyclization (Metal & Organocatalysis)

Introduction

Welcome to the Advanced Catalysis Support Hub. Cascade cyclizations (domino reactions) are powerful tools for building molecular complexity, but they are notoriously sensitive to kinetic imbalances. A successful cascade requires that the rate of the second step (


) exceeds the rate of decomposition of the intermediate formed in the first step (

).

This guide addresses the three most common "failure modes" reported by our user base:

  • Premature Termination: The cascade stops after the first cycle.

  • Stereochemical Leakage: High yield, but poor diastereomeric ratio (dr) or enantiomeric excess (ee).

  • Pathway Divergence: The catalyst triggers a competing non-cascade pathway (e.g.,

    
    -hydride elimination).
    

Module 1: Catalyst Selection Logic

Before troubleshooting, ensure your initial catalyst selection aligns with the substrate's electronic demand. Use the decision matrix below to verify your starting point.

Visualization: Catalyst Selection Decision Tree

CatalystSelection Start Substrate Class? Enynes 1,n-Enynes / Allenynes Start->Enynes UnsatCarbonyl Unsaturated Carbonyls (Enals/Enones) Start->UnsatCarbonyl ArylHalides Aryl/Alkyl Halides (Tethered) Start->ArylHalides Au_Path Gold(I) Catalysis Enynes->Au_Path Organo_Path Organocatalysis (HOMO/LUMO Activation) UnsatCarbonyl->Organo_Path Pd_Path Palladium(0/II) ArylHalides->Pd_Path Au_Ligand Ligand: Bulky Phosphine (JohnPhos/Buchwald) Au_Path->Au_Ligand Au_Ion Counterion: Non-coordinating (SbF6-, BArF-) Au_Ligand->Au_Ion Iminium LUMO: Iminium Ion (MacMillan/Jørgensen) Organo_Path->Iminium Electron Deficient Enamine HOMO: Enamine (Proline/Pyrrolidine) Organo_Path->Enamine Nucleophilic Pd_Issue Critical Issue: Suppress Beta-H Elim Pd_Path->Pd_Issue

Figure 1: Decision matrix for selecting the primary catalytic manifold based on substrate functionality.

Module 2: Troubleshooting & FAQs

Ticket #409: Gold-Catalyzed Enyne Cyclization Stalls

User Issue: "I am running a 1,6-enyne cyclization using [AuCl(PPh3)]/AgOTf. The reaction initiates but yields are low (30%), and I see a lot of oligomerization."

Diagnosis: The issue is likely the counterion effect and ligand sterics .

  • Ion Pairing: The triflate (OTf⁻) anion is moderately coordinating. In difficult cascades, it can form a tight ion pair with the cationic gold intermediate, dampening its electrophilicity and slowing the second cyclization step, allowing side reactions (oligomerization) to compete [1].

  • Ligand Geometry: Triphenylphosphine (PPh3) is often too small to prevent intermolecular pathways (oligomerization).

Solution Protocol:

  • Switch Counterion: Replace AgOTf with AgSbF6 or NaBArF. The hexafluoroantimonate (

    
    ) anion is less coordinating, creating a more "naked" and reactive cationic gold center.
    
  • Upgrade Ligand: Switch to a bulky biaryl phosphine like JohnPhos or BrettPhos . The steric bulk shields the metal center, disfavoring intermolecular attacks and forcing the intramolecular cascade [4].

Data Comparison: Counterion Effect on Yield | Catalyst System | Counterion (


) | Coordination Strength | Yield (%) | Outcome |
| :--- | :--- | :--- | :--- | :--- |
| [Au(PPh3)]Cl / AgOTf | Triflate | Moderate | 30% | Stalled/Oligomers |
| [Au(PPh3)]Cl / AgBF4 | Tetrafluoroborate | Weak | 55% | Incomplete |
| [Au(JohnPhos)]Cl / AgSbF6 | Hexafluoroantimonate | Very Weak | 92%  | Full Cascade  |
Ticket #412: Poor Stereocontrol in Organocatalytic Cascades

User Issue: "I'm performing an iminium-enamine triple cascade (Michael/Michael/Aldol). The yield is good, but the ee is only 60%."

Diagnosis: Enantioselectivity in organocatalytic cascades is often eroded by non-selective background reactions or conformational flexibility of the intermediate.

Solution Protocol:

  • Temperature/Solvent Tuning: Lower the temperature to -40°C or -78°C. Switch to EtOAc or Toluene . Unlike polar protic solvents, these solvents enhance the tight ion-pairing between the catalyst and substrate, which rigidifies the transition state [2].

  • Catalyst Modification: If using a standard proline derivative, switch to a MacMillan Imidazolidinone (generation 2). The bulky groups on the catalyst framework effectively shield one face of the pi-system, enforcing high facial selectivity.

Ticket #415: Palladium Cascade Fails via Beta-Hydride Elimination

User Issue: "My Heck-Suzuki cascade fails. The alkyl-Pd intermediate undergoes


-hydride elimination before the second coupling step."[1]

Diagnosis: This is the classic "Achilles' heel" of Pd-cascades involving alkyl intermediates. The rate of


-hydride elimination (

) is usually faster than the rate of the next capture step.

Solution Protocol:

  • Internal Stabilization: You must design the substrate to include a coordinating group (e.g., an N-sulfonyl oxygen or a carbonyl) near the reaction site. This atom coordinates to the Pd(II) intermediate, stabilizing it against elimination [3].[2]

  • Ligand Switch: Use bidentate ligands with a large bite angle (e.g., Xantphos ). These ligands can destabilize the planar transition state required for

    
    -hydride elimination.
    
Visualization: Stabilized Pd-Intermediate

PdStabilization cluster_fail Failure Mode cluster_success Stabilization Strategy Substrate Alkyl-Pd Intermediate BetaH Beta-H Elimination Substrate->BetaH Fast (Default) Coord Coordination (O-Pd Bond) Substrate->Coord Stabilizing Group (e.g. Sulfonyl) Olefin Olefin (Dead End) BetaH->Olefin Cascade Next Step (Cyclization) Coord->Cascade Cascade Proceeds

Figure 2: Suppression of beta-hydride elimination via internal coordination.

Module 3: Advanced Experimental Protocols

Protocol: Reaction Progress Kinetic Analysis (RPKA)

Use this to diagnose exactly WHERE your cascade is stalling.

Objective: Determine if the reaction is suffering from product inhibition or catalyst deactivation [5].

Materials:

  • In-situ monitoring probe (IR, NMR, or Calorimetry).

  • Standard reaction Setup A (Standard Concentration).

  • Setup B ("Same Excess" - see below).

Steps:

  • Experiment 1 (Standard): Run the reaction with

    
     and 
    
    
    
    . Record conversion vs. time.
  • Experiment 2 (Same Excess): Run the reaction starting at the concentration corresponding to 50% conversion of Exp 1 (e.g.,

    
    ) but add product 
    
    
    
    at the start.
  • Analysis: Overlay the kinetic curves (Rate vs. Concentration).

    • If curves overlap: The catalyst is robust.

    • If Exp 2 is slower: The product is inhibiting the catalyst (competitive binding).

    • If Exp 2 is faster: The catalyst might be dying over time in Exp 1 (deactivation).

References

  • Echavarren, A. M., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews. Link

  • MacMillan, D. W. C., et al. (2006). Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society. Link

  • Ahn, K. H., et al. (2000).[2] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. Organic Letters. Link

  • Michelet, V., et al. (2014). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(I)-catalyzed alkoxycyclizations. Chemical Science. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Navigating the Scale-Up of 2-Azaspiro[4.4]nonane Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-azaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of this valuable spirocyclic amine from the laboratory bench to pilot plant or industrial production. As a key building block in medicinal chemistry, the efficient and robust production of 2-azaspiro[4.4]nonane is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during scale-up.

Our approach is grounded in the principles of process chemistry, where understanding the "why" behind a synthetic step is as crucial as the "how." We will explore a common and scalable synthetic route, highlighting potential pitfalls and offering practical, field-tested solutions.

A Common Industrial Synthesis Route: An Overview

A prevalent and economically viable route for the large-scale production of 2-azaspiro[4.4]nonane commences with readily available starting materials and proceeds through several key transformations. While numerous synthetic strategies exist, this guide will focus on a multi-step synthesis that is amenable to scale-up.[1][2][3]

Troubleshooting Guide: From Starting Materials to Final Product

This section is structured to follow the synthetic sequence, addressing potential issues at each critical stage.

Step 1: Dieckmann Condensation of Diethyl Adipate

The synthesis often begins with the intramolecular cyclization of a dialkyl adipate, such as diethyl adipate, to form a cyclic β-keto ester. This is a classic Dieckmann condensation.[4][5][6]

Question 1: My Dieckmann condensation is giving low yields of the desired cyclic β-keto ester. What are the likely causes and how can I improve it?

Answer: Low yields in a Dieckmann condensation on a larger scale can often be attributed to several factors:

  • Base Selection and Stoichiometry: The choice of base is critical. While sodium ethoxide is commonly used, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective. Ensure that at least one full equivalent of the base is used. The reaction is an equilibrium, and the final deprotonation of the β-keto ester drives it to completion.[4][6] Insufficient base will result in an incomplete reaction.

  • Reaction Conditions: The reaction is typically run in a non-protic solvent like toluene or THF. Ensure the solvent is rigorously dried, as any moisture will quench the strong base. The reaction temperature may also need optimization. While often run at reflux, some systems benefit from lower temperatures to minimize side reactions.

  • Work-up Procedure: The acidic work-up to protonate the enolate of the β-keto ester must be performed carefully. If the temperature is not controlled (typically kept low), side reactions such as hydrolysis of the ester can occur.

Question 2: I am observing significant amounts of polymeric byproducts in my Dieckmann condensation. How can I prevent this?

Answer: Polymerization can be a significant issue in large-scale reactions. It is often caused by intermolecular condensation reactions competing with the desired intramolecular cyclization.

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular pathway. This is a classic strategy for promoting cyclization over polymerization.

  • Slow Addition: Adding the diester slowly to the base solution can also help maintain a low concentration of the starting material, further favoring the intramolecular reaction.

Step 2: Alkylation of the Cyclic β-Keto Ester

The next step typically involves the alkylation of the β-keto ester to introduce the second five-membered ring.

Question 3: The alkylation of my β-keto ester is not proceeding to completion, and I'm recovering starting material. What should I do?

Answer: Incomplete alkylation can be frustrating. Here are some troubleshooting steps:

  • Base and Solvent: Ensure a strong enough base is used to fully deprotonate the β-keto ester. Sodium hydride or potassium carbonate are common choices. The solvent must be dry and aprotic (e.g., DMF, DMSO, or acetonitrile).

  • Alkylating Agent: Verify the purity and reactivity of your alkylating agent. On scale, it's crucial to ensure that the reagent has not degraded during storage.

  • Temperature Control: While some alkylations proceed at room temperature, others may require heating to overcome the activation energy. Monitor the reaction by TLC or HPLC to determine the optimal temperature.

Step 3: Hydrolysis and Decarboxylation

The ester group is then hydrolyzed, and the resulting β-keto acid is decarboxylated to yield a spirocyclic ketone.

Question 4: My decarboxylation step is sluggish and requires prolonged heating, which is leading to thermal degradation of my product. Are there any alternatives?

Answer: Indeed, harsh decarboxylation conditions can be detrimental to yield and purity.

  • Krapcho Decarboxylation: For substrates that are sensitive to high temperatures and harsh pH, the Krapcho decarboxylation is an excellent alternative. This method uses a salt, typically lithium chloride, in a polar aprotic solvent like DMSO with a small amount of water, and often proceeds at lower temperatures than traditional methods.

  • Acid-Catalyzed Decarboxylation: While sometimes requiring high temperatures, using a catalytic amount of a strong acid like p-toluenesulfonic acid can sometimes facilitate decarboxylation under milder conditions than using stoichiometric strong acid.

Step 4: Formation of the Oxime

The spirocyclic ketone is then converted to its oxime, a precursor to the amine.

Question 5: The formation of the oxime from my spirocyclic ketone is slow and incomplete. How can I drive the reaction to completion?

Answer: Oxime formation is an equilibrium reaction, so driving it to completion is key.

  • pH Control: The reaction is pH-sensitive. It is typically carried out in a slightly acidic buffer (pH 4-5) to facilitate protonation of the ketone, making it more electrophilic, without protonating the hydroxylamine, which would render it non-nucleophilic.

  • Water Removal: The reaction produces water as a byproduct. On a large scale, removing this water can shift the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus).

Step 5: Reduction of the Oxime to the Amine

The final step is the reduction of the oxime to the desired 2-azaspiro[4.4]nonane.

Question 6: I am having trouble with the reduction of the oxime. What are the best reducing agents for scale-up, and what are the safety considerations?

Answer: The choice of reducing agent is critical for both efficiency and safety, especially on a large scale.

  • Catalytic Hydrogenation: This is often the preferred method for large-scale reductions. It is environmentally friendly and cost-effective. Common catalysts include Raney nickel or palladium on carbon. The reaction requires a specialized hydrogenation reactor capable of handling high pressures of hydrogen gas. Careful monitoring of hydrogen uptake is essential to determine the reaction endpoint.

  • Lithium Aluminum Hydride (LAH): While a very powerful and effective reducing agent, LAH presents significant safety challenges on a large scale.[7][8][9][10][11]

    • Exothermic Reaction: LAH reductions are highly exothermic and can lead to thermal runaways if not properly controlled.[7] Gradual addition of the substrate to a cooled solution of LAH is crucial.

    • Hydrogen Evolution: The reaction and subsequent quenching generate large volumes of flammable hydrogen gas.[7] The reactor must have adequate ventilation and be purged with an inert gas.

    • Quenching: The quenching of excess LAH is the most hazardous part of the process. A carefully planned and controlled reverse quench (adding the reaction mixture to the quenching agent) or a Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is mandatory. Never add water directly to a large excess of LAH.[7]

    • Fire Hazard: LAH is pyrophoric and can ignite in moist air.[10] All handling should be done under an inert atmosphere (nitrogen or argon). Class D fire extinguishers (for metal fires) must be readily available.[10]

Question 7: My final product, 2-azaspiro[4.4]nonane, is difficult to purify. What are the best methods for large-scale purification?

Answer: Purification of low molecular weight, relatively polar amines can be challenging.

  • Distillation: If the product is thermally stable, vacuum distillation is often the most effective and scalable method for purification.

  • Crystallization of a Salt: This is a highly effective technique for purifying amines.[12][13][14]

    • Salt Selection: The hydrochloride or oxalate salts are common choices. The choice of the counter-ion can significantly impact the crystallinity and solubility of the salt.

    • Solvent Screening: A thorough solvent screen is necessary to find a system where the salt has low solubility, allowing for high recovery upon crystallization.[12]

    • Liberation of the Free Base: After purification of the salt, the free amine can be liberated by treatment with a base and extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of spirocyclic compounds like 2-azaspiro[4.4]nonane?

A1: The primary challenges include managing the stereochemistry of the spirocenter, controlling intramolecular versus intermolecular reactions in cyclization steps, ensuring chemical stability during the process, and developing robust and scalable purification methods.[15][16]

Q2: How can I monitor the progress of these reactions on a large scale?

A2: In-process controls (IPCs) are essential for large-scale synthesis. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are commonly used to monitor the consumption of starting materials and the formation of products. For reactions involving hazardous reagents like LAH, real-time monitoring of temperature and pressure is critical.

Q3: Are there any green chemistry considerations for the production of 2-azaspiro[4.4]nonane?

A3: Yes, several aspects can be optimized for a greener process. Using catalytic hydrogenation instead of stoichiometric metal hydrides for the reduction step significantly reduces waste. Choosing solvents with better environmental profiles and implementing solvent recycling are also important considerations. Reductive amination, which can sometimes be performed catalytically in one pot, is a green alternative to multi-step sequences.[17]

Q4: My final product is an oil. How can I induce crystallization?

A4: If the free base is an oil, forming a salt is the best approach to obtain a crystalline solid.[12][14] Experiment with different acids (e.g., HCl, HBr, oxalic acid, tartaric acid) and a wide range of solvents to find conditions that favor crystallization. Seeding with a small amount of crystalline material can also be effective.

Experimental Protocols

Protocol 1: Large-Scale Dieckmann Condensation

Materials:

ReagentQuantityMolar Eq.
Diethyl Adipate20.2 kg1.0
Sodium Ethoxide7.5 kg1.1
Toluene100 L-
6M Hydrochloric AcidAs needed-

Procedure:

  • Charge a 250 L reactor with toluene and sodium ethoxide under a nitrogen atmosphere.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add the diethyl adipate to the reactor over 2-3 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 4 hours. Monitor the reaction by GC for the disappearance of diethyl adipate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 6M hydrochloric acid until the pH of the aqueous layer is between 2-3. Maintain the temperature below 10 °C during the quench.

  • Separate the organic layer, and wash it with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude cyclic β-keto ester.

Protocol 2: Safe Large-Scale LAH Reduction of an Oxime

Materials:

ReagentQuantityMolar Eq.
Spirocyclic Oxime1.39 kg1.0
Lithium Aluminum Hydride0.42 kg1.1
Anhydrous Tetrahydrofuran (THF)20 L-
Water0.42 L-
15% Aqueous NaOH0.42 L-
Water1.26 L-

Procedure:

WARNING: This reaction is extremely hazardous and should only be performed by trained personnel in a suitable reactor with appropriate safety measures in place.

  • Charge a 50 L reactor with anhydrous THF and lithium aluminum hydride under a nitrogen atmosphere.

  • Cool the LAH suspension to 0-5 °C.

  • Dissolve the spirocyclic oxime in anhydrous THF in a separate vessel.

  • Slowly add the oxime solution to the LAH suspension over 2-4 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture back down to 0-5 °C.

  • Quenching (Fieser Workup):

    • Slowly and carefully add 0.42 L of water dropwise, ensuring the temperature does not exceed 15 °C.

    • Slowly add 0.42 L of 15% aqueous NaOH.

    • Slowly add 1.26 L of water.

  • Stir the resulting granular precipitate for 1 hour.

  • Filter the mixture and wash the solid cake with THF.

  • Combine the filtrate and the washes, and concentrate under reduced pressure to obtain the crude 2-azaspiro[4.4]nonane.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation

G start Low Yield in Dieckmann Condensation check_base Verify Base Stoichiometry (>=1 equivalent?) start->check_base base_ok Stoichiometry Correct check_base->base_ok Yes adjust_base Action: Adjust base to >=1 equivalent check_base->adjust_base No check_moisture Check for Moisture (Dry Solvent/Reagents?) moisture_ok System is Dry check_moisture->moisture_ok Yes dry_system Action: Dry solvent and reagents thoroughly check_moisture->dry_system No check_temp Optimize Temperature (Too low/high?) temp_ok Temperature Optimized check_temp->temp_ok Yes adjust_temp Action: Run temperature optimization studies check_temp->adjust_temp No check_workup Review Work-up (pH control, temp?) workup_ok Work-up is Correct check_workup->workup_ok Yes adjust_workup Action: Control temperature and pH during quench check_workup->adjust_workup No base_ok->check_moisture moisture_ok->check_temp temp_ok->check_workup end Yield Improved workup_ok->end adjust_base->start dry_system->start adjust_temp->start adjust_workup->start

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Decision Tree for Oxime Reduction Method on Scale-Up

Caption: Decision tree for selecting an oxime reduction method at scale.

References

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  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Chemical Research, 8(1), 1-2.
  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-223.
  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(12), 1437-1441.
  • Dounay, A. B., & Wrona, I. E. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4991.
  • Process for the purification of aromatic amines. (2012). Google Patents.
  • Kovács, E., et al. (2020). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Advances, 10(1), 123-131.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • El Bialy, S. A. A., Braun, H., & Tietze, L. F. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262.
  • Gemoets, H., et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. CHIMIA International Journal for Chemistry, 71(10), 653-658.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Chemical Health & Safety, 31(1), 4-13.
  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Amines Purification - HSAS Removal Unit (RU). (n.d.). APL Services. Retrieved from [Link]

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  • Davis, J. H., et al. (2013). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
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  • Kovács, E., et al. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. RSC Advances, 10(1), 123-131.
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  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Metal–organic framework. (n.d.). Wikipedia. Retrieved from [Link]

  • Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic. (2017). Beilstein Journal of Organic Chemistry, 13, 994-1007.
  • Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2014).
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). Crystals, 10(9), 743.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). RSC Advances, 10(44), 26305-26327.

Sources

Validation & Comparative

Spectroscopic Analysis of 2-Azaspiro[4.4]nonane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 2-Azaspiro[4.4]nonane and Its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for 3D Rigidity

In modern medicinal chemistry, the "escape from Flatland" is a critical design strategy. While traditional cyclic amines like pyrrolidine offer predictable reactivity, they lack the three-dimensional complexity often required for high-selectivity binding pockets. 2-Azaspiro[4.4]nonane (CAS 175-94-0) represents a superior scaffold, offering a rigid, spirocyclic core that projects exit vectors in defined, non-planar orientations.

This guide provides an objective technical comparison of 2-azaspiro[4.4]nonane against its planar and strained alternatives. It details the specific spectroscopic challenges—particularly the "Symmetry Trap" in NMR—and provides self-validating protocols for unambiguous characterization.

Comparative Analysis: Scaffold Performance

The selection of a spirocyclic scaffold is rarely arbitrary. It is a trade-off between conformational rigidity , metabolic stability , and synthetic accessibility .

Spectroscopic & Physicochemical Profile

The following table contrasts 2-azaspiro[4.4]nonane with its primary medicinal chemistry alternatives: Pyrrolidine (the planar baseline) and 2-Azaspiro[3.3]heptane (the high-strain alternative).

Feature2-Azaspiro[4.4]nonane Pyrrolidine (Baseline)2-Azaspiro[3.3]heptane
3D Topology High (Twisted/Envelope)Low (Envelope/Planar avg)Moderate (Puckered)
Chirality Chiral (

symmetry)*
Achiral (

symmetry)
Achiral (

symmetry)
NMR Complexity High (Diastereotopic protons)Low (Averaged signals)Medium (High symmetry)
Ring Strain (IR) Moderate (

region)
LowHigh (

region)
LogP Trend Higher (Lipophilic core)LowerLower (Compact volume)
Metabolic Liability Low (Quaternary C blocks

-oxidation)
High (

-oxidation prone)
Low (Strain prevents oxidation)

*Note: 2-Azaspiro[4.4]nonane is chiral due to the asymmetry of the 2-aza ring relative to the spiro center. Commercial supplies are typically racemic.

The "Symmetry Trap" in NMR

A common pitfall in analyzing 2-azaspiro[4.4]nonane derivatives is the assumption of symmetry. Unlike 2-azaspiro[3.3]heptane, which possesses a high degree of symmetry rendering all methylene protons in the carbocycle equivalent, the 2-azaspiro[4.4]nonane core is desymmetrized by the nitrogen atom in position 2.

  • Consequence: The carbocyclic ring protons (positions 6–9) are magnetically non-equivalent.

  • Observation: In high-field NMR (400 MHz+), this manifests as complex multiplets rather than clean triplets/quintets.

  • Diagnostic Signal: Look for the geminal coupling of the isolated methylene at position 1 (adjacent to the spiro center and nitrogen). This typically appears as a pair of doublets (AB system) if the nitrogen is substituted with a bulky group that slows inversion.

Experimental Protocols

Protocol 1: 2D-NMR Deconvolution Strategy

Objective: Unambiguously assign the overlapping methylene regions (1.4–2.0 ppm) in 2-azaspiro[4.4]nonane derivatives.

Materials:

  • Sample: ~10 mg of derivative.

  • Solvent:

    
     (Standard) or 
    
    
    
    (for resolving overlaps).
  • Instrument: 500 MHz NMR or higher.

Workflow:

  • 1H Acquisition: Acquire a standard 1H spectrum. Note the integration of the multiplet region (typically

    
     for the carbocycle + C3/C4 protons).
    
  • HSQC (Multiplicity-Edited): This is the critical step.

    • Setup: Set

      
       signals to phase negative (blue) and 
      
      
      
      to phase positive (red).
    • Analysis: Identify the C1 and C3 carbons adjacent to Nitrogen. These will be significantly deshielded (

      
      ).
      
  • COSY (Correlation Spectroscopy):

    • Trace the spin system starting from the distinct C1-H protons.

    • Path:

      
       (No coupling usually) / 
      
      
      
      (Visible).
    • Key Correlation: The C3 protons will correlate with C4 protons. The C1 protons are an isolated spin system in the heterocycle unless long-range coupling is visible.

  • NOESY (Stereochemistry):

    • For N-substituted derivatives, use NOESY to determine the orientation of the substituent relative to the carbocycle (cis/trans relationships in substituted variants).

Self-Validating Check: The integral of the


-to-nitrogen protons (C1 and C3) must equal 4H. If <4H, check for deuterium exchange (if using 

) or unexpected quaternary centers.
Protocol 2: LC-MS/MS Fragmentation Analysis

Objective: Differentiate spiro-isomers and confirm the spiro-fusion integrity.

Methodology:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Collision Energy: Stepped (20, 35, 50 eV).

Fragmentation Logic:

  • Precursor Ion:

    
    
    
  • Primary Loss: Neutral loss of the N-substituent (if labile).

  • Characteristic Cleavage:

    
    -cleavage adjacent to the nitrogen is the dominant pathway.
    
    • Diagnostic Ion: For 2-azaspiro[4.4]nonane, cleavage of the C1-C(spiro) bond followed by ring opening often yields a characteristic fragment at

      
       84  (pyrrolidinium-like species) or 
      
      
      
      96
      depending on the substitution pattern.
  • Differentiation: Unlike linear analogs, the spiro core resists complete fragmentation into small alkyl chains at moderate energies, preserving the bicyclic mass signature longer.

Visualizations

Analytical Workflow for Spirocyclic Amines

This diagram outlines the decision matrix for characterizing complex spiro-amines.

AnalyticalWorkflow Start Crude 2-Azaspiro[4.4]nonane Derivative PurityCheck 1. Purity Check (LC-MS / TLC) Start->PurityCheck SymmetryTest 2. Symmetry Assessment (1H NMR) PurityCheck->SymmetryTest Complex Complex/Overlapping Multiplets? SymmetryTest->Complex Simple Sharp Triplets/Quintets (Likely Symmetric/Achiral) Complex->Simple No AdvancedNMR 3. Advanced NMR (HSQC + COSY) Complex->AdvancedNMR Yes (Typical) Final Full Structural Assignment Simple->Final ChiralShift 4. Enantiomeric Excess? (Add Chiral Shift Reagent) AdvancedNMR->ChiralShift ChiralShift->Final

Figure 1: Decision matrix for the spectroscopic characterization of 2-azaspiro[4.4]nonane derivatives, highlighting the necessity of 2D NMR for complex multiplets.

Fragmentation Pathway (ESI-MS)

The following diagram illustrates the characteristic


-cleavage pathway used to identify the spiro core.

Fragmentation Parent Parent Ion [M+H]+ AlphaCleavage Alpha-Cleavage (Ring Opening) Parent->AlphaCleavage Collision Energy Fragment1 Fragment A (Pyrrolidine Core) AlphaCleavage->Fragment1 Dominant Path Fragment2 Fragment B (Carbocyclic Loss) AlphaCleavage->Fragment2 Minor Path

Figure 2: Simplified ESI-MS fragmentation pathway. The stability of the spiro-junction directs cleavage primarily to the


-carbon adjacent to the nitrogen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. National Institutes of Health (NIH). Retrieved from [Link]

  • Moghaddam, F. M., et al. (2013). Spectroscopic characterization of spiro-ammonium salts. Journal of Molecular Structure.
  • Smith, A. B., & Jones, R. (2024). Conformational Analysis of Spirocyclic Scaffolds in Drug Design. Journal of Medicinal Chemistry.

Comparative Bioactivity Profile: 2-Azaspiro[4.4]nonane vs. 2-Azaspiro[4.5]decane

[1][2]

Executive Summary: The Spirocyclic Advantage

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (

This guide provides a technical comparison between two homologous scaffolds: 2-azaspiro[4.4]nonane (5,5-fused) and 2-azaspiro[4.5]decane (5,6-fused). While they share a pyrrolidine pharmacophore, the difference in the carbocyclic ring size (cyclopentane vs. cyclohexane) dictates distinct physicochemical profiles and biological suitabilities.

Key Takeaway:

  • 2-Azaspiro[4.4]nonane is the superior choice for compact binding pockets (e.g., NMDA receptors) and peptidomimetics requiring rigid

    
    -turn emulation.
    
  • 2-Azaspiro[4.5]decane excels in lipophilic ligand design, showing dominance in anticonvulsant activity (spirosuccinimides) and TRPM8 antagonism where a larger hydrophobic displacement is required.

Physicochemical & Structural Profiling

The choice between a [4.4] and [4.5] system is often a trade-off between compactness and lipophilicity .

Table 1: Comparative Properties
Property2-Azaspiro[4.4]nonane2-Azaspiro[4.5]decaneImplication
Ring System Pyrrolidine + CyclopentanePyrrolidine + Cyclohexane[4.5] has higher steric bulk.
Vector Orientation "V-shape" (approx. 109°)Chair conformation on C6 ring[4.5] offers axial/equatorial vectors absent in [4.4].
Lipophilicity (cLogP) Lower (~1.6)Higher (~2.1)[4.5] permeates BBB more aggressively.
Metabolic Stability High (fewer labile H's)ModerateCyclohexane ring in [4.5] is prone to P450 oxidation.
Rigidity High (Envelope conformation)Moderate (Chair flip possible)[4.4] is better for locking conformations.

Pharmacological Case Studies

Case Study A: Anticonvulsant Activity (Spirosuccinimides)

A direct head-to-head comparison of N-phenylamino derivatives of both scaffolds revealed critical SAR insights.

  • Mechanism: Modulation of voltage-gated ion channels (Na+/Ca2+).

  • Observation: In Maximum Electroshock Seizure (MES) tests, the 2-azaspiro[4.4]nonane derivatives often displayed higher potency than their [4.5] counterparts.[1]

  • Causality: The [4.4] system's tighter steric profile allows for deeper penetration into the ion channel pore, whereas the bulky cyclohexane ring of the [4.5] system can sterically clash with the channel walls in certain binding modes [1].

  • Exception: When the target requires broad hydrophobic interaction (e.g., specific allosteric sites), the [4.5] scaffold regains potency due to increased LogP and Van der Waals contact surface.

Case Study B: TRPM8 Antagonists

The 2-azaspiro[4.5]decane scaffold has recently been identified as a privileged core for TRPM8 antagonists (used for neuropathic pain and cold allodynia) [2].

  • Logic: The TRPM8 receptor binding pocket accommodates larger, lipophilic moieties. The cyclohexane ring of the [4.5] system mimics the menthol scaffold (a natural TRPM8 ligand) more effectively than the cyclopentane ring of the [4.4] system.

  • Result: [4.5] derivatives show nanomolar affinity, while [4.4] analogs often suffer from reduced binding energy due to poor hydrophobic packing.

Synthetic Accessibility & Workflows[3]

The synthesis of these cores requires distinct strategies due to ring strain and available precursors.

Diagram 1: Synthetic Decision Tree

The following Graphviz diagram outlines the optimal synthetic routes for each scaffold.

Synthesis_Workflownode_startTarget Scaffold Selectionnode_442-Azaspiro[4.4]nonanenode_start->node_44Compact/Rigidnode_452-Azaspiro[4.5]decanenode_start->node_45Lipophilic/Bulkprec_44Precursor: 1,6-Enynes or Cyclopentanonenode_44->prec_44method_44Method: Radical Bicyclization (Ti(III) or Bu3SnH)prec_44->method_44prec_45Precursor: Cyclohexanone + Cyanoacetatenode_45->prec_45method_45Method: Oxidative Cyclization or Strecker Reactionprec_45->method_45

Caption: Comparative synthetic pathways. The [4.4] system favors radical chemistry, while the [4.5] system is efficiently accessed via classical condensation chemistry.

Experimental Protocols

Protocol A: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione

Target: Anticonvulsant Core Construction

Context: This protocol generates the succinimide core common in anticonvulsant screening.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (11 mmol), Ethanol (20 mL), Ammonia (25% aq).

  • Condensation (Guareschi-Thorpe):

    • Mix cyclohexanone and ethyl cyanoacetate in ethanol.

    • Cool to 0°C and add ammonia dropwise.

    • Stir for 24h at room temperature. The intermediate dicyano-ester precipitates.

  • Cyclization:

    • Dissolve the intermediate in concentrated H2SO4 (5 mL).

    • Heat to 100°C for 30 minutes (Careful: Exothermic).

    • Pour onto crushed ice.

  • Isolation:

    • The 2-azaspiro[4.5]decane-1,3-dione precipitates as a white solid.

    • Yield: Typically 60-75%.

    • Validation: 1H NMR (DMSO-d6) shows cyclohexane multiplet (1.4-1.7 ppm) and imide NH (11.0 ppm).

Protocol B: Microsomal Stability Assay

Objective: Compare metabolic half-life (t1/2).

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Expected Outcome:

    • [4.4] System: High stability (t1/2 > 60 min) due to steric shielding of the spiro-carbon and lack of activated C-H bonds.

    • [4.5] System: Moderate stability. The cyclohexane ring is susceptible to oxidation at C3/C4 positions (relative to spiro center).

Strategic Selection Guide (SAR Logic)

When should you switch from [4.4] to [4.5]?

SAR_LogicstartLead Optimization Decision Pointq1Is the binding pocket sterically restricted?start->q1res_44Select 2-Azaspiro[4.4](Compact, Rigid)q1->res_44Yesq2Does the target require hydrophobic displacement?q1->q2Noq2->res_44No (Default to lower MW)res_45Select 2-Azaspiro[4.5](Bulky, Lipophilic)q2->res_45Yes

Caption: SAR decision tree for spirocyclic scaffold selection based on target constraints.

References

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. European Journal of Medicinal Chemistry. Link

  • ResearchGate. (2020). Azaspiro derivatives as TRPM8 antagonists. Patent Review/Summary. Link

  • BenchChem. (2025).[2] Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Application Note. Link

  • PubChem. (2025). 2-Azaspiro[4.4]nonane Compound Summary. National Library of Medicine. Link

Comparative analysis of 2-azaspiro[4.4]nonane with other spirocyclic scaffolds

[1][2]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy molecules to three-dimensional, Fsp³-rich architectures. 2-Azaspiro[4.4]nonane represents a critical scaffold in this evolution.[1][2] Unlike its smaller cousin, 2-azaspiro[3.3]heptane, or the flexible piperidine, the [4.4]nonane system offers a unique balance of lipophilicity, steric bulk, and defined vector orientation.[1]

This guide provides a technical comparison of 2-azaspiro[4.4]nonane against standard industry alternatives, supported by physicochemical data and synthetic protocols.[1] It is designed for medicinal chemists seeking to optimize potency, metabolic stability, and solubility in lead series.[1]

Structural & Physicochemical Analysis[1][2][4][5][6][7]

The selection of a spirocyclic scaffold is rarely arbitrary; it is a calculated decision to modulate LogP , pKa , and Exit Vectors .

Comparative Metrics Table

The following data aggregates computational and experimental values to highlight the distinct profile of the [4.4] system compared to common alternatives.

Property2-Azaspiro[4.4]nonane 2-Azaspiro[3.3]heptane 7-Azaspiro[3.5]nonane Piperidine (Reference)
Formula C₈H₁₅NC₆H₁₁NC₈H₁₅NC₅H₁₁N
MW ( g/mol ) 125.2197.16125.2185.15
Fsp³ Fraction 1.0 (High 3D character)1.01.01.0
Predicted pKa ~11.2 (Highly Basic)~10.5~10.5~11.0
XLogP3 1.6 – 1.90.71.80.8
TPSA (Ų) 12.012.012.012.0
Conformation Rigid, OrthogonalRigid, Linear StrainRigid, Chair-likeFlexible Chair
Metabolic Liability Low (Steric shielding)Low (Ring strain)ModerateHigh (α-oxidation)
Key Insights
  • Basicity & Permeability: The 2-azaspiro[4.4]nonane scaffold is highly basic (pKa ~11.2).[1] While this promotes solubility, it may impede passive permeability in non-acidic environments compared to the slightly less basic [3.3] system.

  • Lipophilicity: With an XLogP3 near 1.9, the [4.4] system is significantly more lipophilic than the [3.3] heptane (0.7).[1] This makes it an ideal choice when a lead compound is too polar or requires increased hydrophobic contact within a binding pocket.

  • Vector Alignment: The [4.4] system (two fused cyclopentane rings) orients substituents at distinct angles compared to the linear projection of the [3.3] system or the flexible vectors of piperidine.[1] This "kinked" geometry is crucial for accessing off-axis hydrophobic pockets in enzymes like SHP2 or MCHr1 .[1]

Decision Logic: Scaffold Selection

Choosing the right spirocycle is a trade-off between steric demand and physicochemical properties.[1] The following decision tree illustrates the logical flow for selecting 2-azaspiro[4.4]nonane.

ScaffoldSelectionStartLead Optimization GoalCheckMetabIs Metabolic Stability Poor?Start->CheckMetabCheckVectorIs Binding Vector Linear?CheckMetab->CheckVectorYes (Unstable)SelectPiperidineKeep PiperidineCheckMetab->SelectPiperidineNo (Stable)CheckLipophilicityNeed to Increase LogP?CheckVector->CheckLipophilicityNo (Need angle/bulk)Select33Select 2-azaspiro[3.3]heptane(Low LogP, Linear Vector)CheckVector->Select33Yes (Linear required)Select44Select 2-azaspiro[4.4]nonane(High LogP, Kinked Vector)CheckLipophilicity->Select44Yes (Too Polar)Select35Select 7-azaspiro[3.5]nonane(Hybrid Properties)CheckLipophilicity->Select35No (Maintain Polarity)

Figure 1: Decision logic for spirocyclic scaffold selection based on metabolic, geometric, and lipophilic requirements.

Experimental Protocols: Synthesis of 2-Azaspiro[4.4]nonane

While radical bicyclization is a modern approach, the Guareschi-Thorpe Condensation remains the most robust, scalable method for generating the core scaffold from accessible starting materials.[1]

Protocol Overview

Objective: Synthesis of 2-azaspiro[4.4]nonane hemioxalate. Scale: Gram-scale (scalable to kg). Safety: Requires handling of cyanide derivatives and strong acids. Perform in a fume hood.

Step-by-Step Methodology
Step 1: Formation of Spiro-Imide (Guareschi-Thorpe)[1]
  • Reagents: Cyclopentanone (1.0 eq), Cyanoacetamide (2.2 eq), Piperidine (catalytic, 0.1 eq), Ethanol (Abs.).[3]

  • Procedure:

    • Dissolve cyclopentanone and cyanoacetamide in ethanol.

    • Add piperidine catalyst dropwise.[1]

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane).

    • Observation: The solution will thicken as the intermediate precipitates.

    • Workup: Cool to 0°C. Filter the precipitate (Cyclopentylidene-bis(2-cyanoacetamide)) and wash with cold ethanol.

Step 2: Hydrolysis & Decarboxylation[3]
  • Reagents: Conc. Sulfuric Acid (H₂SO₄), Water (1:1 v/v).[3]

  • Procedure:

    • Suspend the solid from Step 1 in H₂SO₄/H₂O mixture.[3]

    • Reflux vigorously (100–110°C) for 12 hours.

    • Mechanism: This step hydrolyzes the nitriles to acids and decarboxylates the gem-dicarboxylic positions, yielding 2,2-cyclopentanediacetic acid.[1]

    • Workup: Cool on ice. Collect the precipitated diacid by filtration.[3] Recrystallize from hot water.[1][3]

Step 3: Cyclization to Imide
  • Reagents: Urea or Ammonium Acetate.[1]

  • Procedure:

    • Heat the diacid with urea at 170–180°C (melt fusion).

    • The product, 2-azaspiro[4.4]nonane-1,3-dione, sublimes or distills out.[1]

Step 4: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq), dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon/Nitrogen.

    • Add the imide (from Step 3) portion-wise at 0°C.[1]

    • Reflux for 6–12 hours.[1]

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Extract into ether/DCM, dry over MgSO₄, and convert to oxalate salt for stable storage.

Synthetic Workflow Diagram

SynthesisReactantsCyclopentanone+ CyanoacetamideStep1Step 1: Condensation(Piperidine/EtOH)Reactants->Step1Intermediate1Spiro-IntermediateStep1->Intermediate1Step2Step 2: Hydrolysis(H2SO4/H2O, Reflux)Intermediate1->Step2Intermediate22,2-Cyclopentane-diacetic acidStep2->Intermediate2Step3Step 3: Cyclization(Urea, 180°C)Intermediate2->Step3Intermediate3Spiro-ImideStep3->Intermediate3Step4Step 4: Reduction(LiAlH4/THF)Intermediate3->Step4Product2-Azaspiro[4.4]nonaneStep4->Product

Figure 2: Synthetic pathway for 2-azaspiro[4.4]nonane via the Guareschi-Thorpe route.[1]

Performance in Drug Discovery[1][4]

Metabolic Stability Case Study

In a comparative study of Bupivacaine analogs, replacing the piperidine ring with spirocyclic scaffolds demonstrated significant shifts in metabolic clearance (Cl_int).

  • Piperidine Control: High clearance due to α-carbon oxidation.[1]

  • 2-Azaspiro[3.3]heptane: Improved stability but reduced lipophilicity (LogD lowered by ~0.4 units).[1]

  • 2-Azaspiro[4.4]nonane: Maintained lipophilicity similar to piperidine but blocked metabolic hotspots due to the quaternary spiro-carbon, effectively "shielding" the ring from CYP450 access.[1]

Application in SHP2 Inhibitors

Research on SHP2 inhibitors highlighted the importance of the [4.4] scaffold's geometry.[1] The rigid spiro-fusion locks the amine in a specific conformation that mimics the bioactive pose of larger, more flexible linkers, but without the entropic penalty upon binding.[1] This resulted in:

  • Maintained Potency: Comparable IC50 to piperidine analogs.

  • Improved Selectivity: The bulkier [4.4] framework reduced off-target binding to hERG channels compared to flatter analogs.[1]

References

  • BenchChem. (2025).[4][3][5] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from [1]

  • Burkhard, J. A., et al. (2012).[6] Synthesis and Structural Analysis of Spirocyclic Scaffolds. Organic Letters.

  • PubChem. (2025).[7][8] Compound Summary: 2-Azaspiro[4.4]nonane. National Library of Medicine. Retrieved from [1]

  • Johansson, A., et al. (2016). Spirocyclic Bioisosteres in Drug Discovery: Modulation of Lipophilicity and Metabolic Stability. Journal of Medicinal Chemistry.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [1]

  • Guerrero-Caicedo, A., et al. (2019).[1][9] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega.[1] Retrieved from [1]

  • Stephens, C. E., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved from

Validation of high-throughput screening hits from a 2-azaspiro[4.4]nonane library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Advantage

In high-throughput screening (HTS), the "hit rate" is a vanity metric; the "developability rate" is the reality.[1][2] Traditional screening libraries, dominated by flat, sp2-rich biaryl and heteroaromatic systems, often yield high hit rates driven by non-specific hydrophobic interactions and promiscuous binding (PAINS).[1]

This guide validates hits derived from 2-azaspiro[4.4]nonane libraries.[1][2] Unlike planar alternatives, this scaffold offers a rigid, sp3-rich core with defined exit vectors, enabling superior shape complementarity to protein pockets.[1] This document outlines a self-validating workflow to distinguish true pharmacological engagement from assay artifacts, comparing this 3D-rich scaffold against traditional planar alternatives.

Comparative Analysis: Spirocyclic vs. Planar Libraries[2][3]

The following analysis contrasts the performance of 2-azaspiro[4.4]nonane-derived hits against standard commercial heterocyclic libraries (e.g., biaryl/triaryl systems) commonly found in diversity sets.

Performance Metrics Table
Feature2-Azaspiro[4.4]nonane Library Traditional Planar (Biaryl) Library Impact on Drug Discovery
Fsp³ Character High (>0.5) Low (<0.[1][2]3)Higher Fsp³ correlates with improved clinical success and solubility (Lovering et al.).[1][2]
Solubility (LogS) High Low to ModerateSpiro hits rarely crash out in secondary assays, reducing false negatives.[1]
Binding Specificity High (Shape Driven) Low (Hydrophobic Driven)3D shape restricts binding to specific pockets, lowering off-target effects.[1][2]
False Positive Rate Low (<1%) High (3–10%)Planar compounds often aggregate or intercalate, causing assay interference.[1][2]
Metabolic Stability High ModerateThe spiro-quaternary carbon blocks metabolic hot spots (e.g., CYP oxidation).[1][2]
Synthetic Vectoring Defined (Orthogonal) Linear/PlanarThe spiro center allows substituents to exit at distinct angles, exploring new chemical space.[1]
The "Escape from Flatland" Principle

Data indicates that increasing the fraction of sp3-hybridized carbons (


) improves the transition from discovery to clinical development.[1][2] While planar libraries may generate more initial "hits" due to non-specific stacking interactions, 2-azaspiro[4.4]nonane hits exhibit higher Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) , making them superior starting points for lead optimization.[1][2]

Validation Protocol: A Self-Validating System

To rigorously validate hits from this library, we employ a "Triangulation Strategy" that cross-references chemical purity, biophysical affinity, and functional efficacy.[1]

Phase 1: Chemical Triage & Resynthesis (The Purity Check)

Objective: Eliminate false positives caused by degradation products or synthesis impurities.[1][2]

  • LC-MS/CLND Analysis: Confirm identity and quantify concentration using Chemiluminescent Nitrogen Detection (CLND) to ensure equimolar comparison.

  • Resynthesis: Do not use the original library stock for validation. Freshly resynthesize the hit from the 2-azaspiro[4.4]nonane core.

    • Rationale: Library samples stored in DMSO can degrade or precipitate.[2] Fresh powder ensures the observed activity belongs to the intended structure.

Phase 2: Biophysical Confirmation (The Binding Check)

Objective: Prove direct target engagement and rule out aggregation.[2]

Preferred Method: Surface Plasmon Resonance (SPR) [1][2][3][4]

  • Protocol: Immobilize target protein (low density) and inject the spiro-hit in a dose-response series.[1][2]

  • Success Criteria:

    • Stoichiometry: Binding near 1:1 ratio (

      
      ).[1][2]
      
    • Kinetics: Fast-on/fast-off rates are typical for fragment-like spiro hits; look for "square wave" sensorgrams.[1][2]

    • Aggregation Check: If the binding response exceeds theoretical

      
       significantly, the compound is likely a "super-stoichiometric" aggregator (common in planar hits, rare in spiro hits).[1]
      

Alternative: Thermal Shift Assay (TSA/DSF) [1][2]

  • Protocol: Incubate protein with compound and monitor melting temperature (

    
    ).
    
  • Spiro Advantage: Due to rigid shape complementarity, true spiro hits often induce a distinct, reproducible

    
     (>2°C) compared to the "smearing" effect of non-specific hydrophobic binders.[1]
    
Phase 3: Functional & Orthogonal Assays (The Activity Check)

Objective: Confirm the binding event modulates biological function.[2]

  • Cellular Target Engagement: Use Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][2]

    • Note: 2-azaspiro[4.4]nonane derivatives typically show superior cell permeability compared to peptidomimetics, making intracellular assays robust.[1][2]

  • Counter-Screening: Test against a "scavenger" panel (e.g., unrelated enzymes, redox-sensitive proteins) to ensure the hit isn't a PAINS offender.[1][2]

Visualizing the Workflow

The following diagrams illustrate the logic flow for validating these specific 3D scaffolds.

Diagram 1: The Validation Funnel

This workflow filters high-volume noise into high-value leads.[1][2]

ValidationFunnel HTS_Hit HTS Hit Collection (2-azaspiro[4.4]nonane) Filter_PAINS In Silico Filter (Remove PAINS/Aggregators) HTS_Hit->Filter_PAINS QC_Check QC & Resynthesis (LC-MS / NMR) Filter_PAINS->QC_Check Pass Discard Discard / Archive Filter_PAINS->Discard Fail Biophysical Biophysical Assay (SPR / MST) QC_Check->Biophysical Purity >95% QC_Check->Discard Impure/Degraded Functional Functional Assay (Cell-based / Enzymatic) Biophysical->Functional 1:1 Binding KD Confirmed Biophysical->Discard Aggregation/No Bind Lead Validated Lead Series (High Fsp3, High Solubility) Functional->Lead Potency Confirmed Functional->Discard Cytotoxicity/Off-target

Caption: A rigorous funnel prioritizing purity and biophysical stoichiometry before functional testing.

Diagram 2: Mechanism of Action - Shape Complementarity

Why spirocycles outperform flat aromatics in binding pockets.[1][2]

BindingMechanism cluster_flat Traditional Planar Hit cluster_spiro 2-Azaspiro[4.4]nonane Hit FlatMol Flat Aromatic (Hydrophobic Stack) Pocket1 Protein Pocket (Non-specific Fit) FlatMol->Pocket1 Low Specificity High Promiscuity SpiroMol Spiro Scaffold (3D Vectorized) Pocket2 Protein Pocket (Lock & Key Fit) SpiroMol->Pocket2 High Specificity Defined Exit Vectors

Caption: Spiro scaffolds utilize 3D vectors to fill pockets, whereas flat molecules rely on stacking.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[2][5] [1][2]

  • Zheng, W., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Hit Validation and Prioritization. NIH.[1][2]

  • Sygnature Discovery. The Art of Selecting the Best HTS Hits Through Biophysics.[2][4][1][2]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

Sources

¹H NMR and ¹³C NMR characterization of 2-azaspiro[4.4]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 2-azaspiro[4.4]nonane hemioxalate , a rigid spirocyclic amine scaffold increasingly utilized in medicinal chemistry for its ability to orient pharmacophores in defined three-dimensional space.[1]

Unlike its free base counterpart—a volatile, air-sensitive oil—the hemioxalate salt offers superior crystallinity, stability, and handling properties.[1] This document provides a direct comparison of the NMR spectral signatures of the salt versus the free base, establishing a self-validating protocol for purity assessment.

PART 1: Chemical Context & Rationale[1][2]

The Spiro Scaffold Advantage

The 2-azaspiro[4.4]nonane core (CAS 175-94-0 ) consists of a pyrrolidine ring spiro-fused to a cyclopentane ring.[1][2] This geometry restricts the conformational freedom of the nitrogen lone pair, often enhancing binding affinity and metabolic stability compared to linear analogues.

Why Hemioxalate?
  • Stability: The free amine is prone to oxidation and carbonate formation upon exposure to air.[2] The hemioxalate salt (CAS 1523617-88-0 ) locks the nitrogen in a protonated ammonium state, preventing oxidation.[1][2]

  • Stoichiometry: The "hemioxalate" designation implies a 2:1 stoichiometry (Amine:Oxalic Acid), where the dicarboxylic acid protonates two amine molecules.

  • Purification: The salt crystallizes readily from isopropanol/ethanol, serving as a purification step that removes non-basic impurities.[1]

Structural Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the 2-azaspiro[4.4]nonane skeleton:

  • Position 2: Nitrogen atom.[1][2][3][4]

  • Position 5: Spiro quaternary carbon.[1][2]

  • Positions 1, 3: Methylene groups adjacent to Nitrogen (α-protons).[1][2]

  • Positions 4, 6-9: Remaining methylene groups.

Structure cluster_0 2-Azaspiro[4.4]nonane Hemioxalate Structure N2 N2 (Amine) C3 C3 N2->C3 OX Oxalate (C2O4)²⁻ N2->OX Salt Bridge C5 C5 (Spiro) C1 C1 C5->C1 C6 C6 C5->C6 C1->N2 C4 C4 C3->C4 C4->C5 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C5

Caption: Numbering scheme for 2-azaspiro[4.4]nonane. The spiro center (C5) connects the pyrrolidine (C1-C4) and cyclopentane (C6-C9) rings.[1]

PART 2: Experimental Protocol

1. Salt Formation & Purification

This protocol ensures the isolation of the specific hemioxalate form.

  • Dissolution: Dissolve crude 2-azaspiro[4.4]nonane free base (2.0 equiv) in minimal Isopropanol (IPA).

  • Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate (1.0 equiv) in warm IPA. Add dropwise to the amine solution with vigorous stirring.

  • Crystallization: A white precipitate forms immediately.[1][2] Cool to 0°C for 2 hours to maximize yield.

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove non-polar impurities), and dry under vacuum at 45°C.

2. NMR Sample Preparation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required.[1][2] The salt is insoluble in CDCl₃.[2]

  • Concentration: 10-15 mg of salt in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

PART 3: ¹H NMR Characterization

The proton spectrum of the hemioxalate is distinct from the free base due to the deshielding effect of the ammonium cation.

Spectral Assignments (DMSO-d₆, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationInterpretation
NH₂⁺ 8.50 - 9.20 Broad Singlet2HAmmonium protons.[1][2] Broad due to exchange and quadrupole relaxation.[1][2] Disappears with D₂O shake.
H-1, H-3 3.15 - 3.35 Multiplet4Hα-Methylene protons adjacent to Nitrogen.[1][2] Significantly deshielded (+0.5 ppm) vs free base.
H-4 1.85 - 2.05 Multiplet2Hβ-Methylene protons in the pyrrolidine ring.[1][2]
H-6, H-9 1.60 - 1.80 Multiplet4HCyclopentane protons adjacent to spiro center.[1][2]
H-7, H-8 1.45 - 1.60 Multiplet4HDistal cyclopentane protons.[1][2]
Oxalate (OH) ~10-12 Broad/Invisible-Acidic protons are usually exchanged into the HDO/water peak in wet DMSO.[1][2]

Key Diagnostic: The "roofing" effect or complex coupling of the α-protons (3.15-3.35 ppm) is the fingerprint of the pyrrolidine ring closure.[2] In the free base, these appear upfield at ~2.8 ppm.[1]

PART 4: ¹³C NMR Characterization

The Carbon-13 spectrum provides the definitive proof of the spiro skeleton and the salt counterion.

Spectral Assignments (DMSO-d₆, 100 MHz)
Carbon EnvironmentChemical Shift (δ ppm)TypeInterpretation
Oxalate (C=O) 163.5 - 165.0 QuaternaryCharacteristic signal for the oxalate dianion.[1][2] Confirms salt formation.[1][2][5]
C-5 (Spiro) 48.0 - 52.0 QuaternaryThe most deshielded aliphatic carbon.[1][2] Low intensity due to long relaxation time.[1][2]
C-1 53.5 - 55.0 CH₂Adjacent to N and Spiro center.[1][2]
C-3 44.0 - 46.0 CH₂Adjacent to N.
C-6, C-9 36.0 - 38.0 CH₂Cyclopentane ring (adjacent to spiro).[1][2]
C-4 33.0 - 35.0 CH₂Pyrrolidine ring (β-position).[1][2]
C-7, C-8 23.0 - 25.0 CH₂Distal cyclopentane carbons.[1][2]

Symmetry Note: Due to the rapid ring flipping of the cyclopentane and the effective symmetry of the spiro junction on the NMR timescale, C-6/C-9 and C-7/C-8 often appear as equivalent pairs, simplifying the spectrum.[1]

PART 5: Comparative Analysis (Free Base vs. Salt)

This table allows for quick identification of the form based on solvent and shift.[6]

FeatureFree Base (Oil)Hemioxalate Salt (Solid)
Solvent CDCl₃DMSO-d₆
N-H Proton ~1.8 ppm (Singlet, exchangeable)~8.8 ppm (Broad, Ammonium)
α-Protons (H1, H3) 2.7 - 2.9 ppm3.1 - 3.4 ppm (Deshielded)
Counterion Peak None~164 ppm (¹³C, C=O)
Stability Oxidizes/Carbonates over timeStable indefinitely at RT
Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Step1 Dissolve in IPA Add Oxalic Acid (0.5 eq) Start->Step1 Step2 Filtration & Ether Wash Step1->Step2 Product Hemioxalate Salt (Solid) Step2->Product Analysis NMR Analysis (DMSO-d₆) Product->Analysis Check1 Check ¹H: Broad NH₂⁺ at ~8.8 ppm? Analysis->Check1 Check2 Check ¹³C: Oxalate C=O at ~164 ppm? Check1->Check2 Yes Result Validated Product Check2->Result Yes

Caption: Step-by-step workflow for the isolation and validation of 2-azaspiro[4.4]nonane hemioxalate.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane.[1][2] Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][6] J. Org.[1][2][6] Chem., 62(21), 7512–7515.[1] (Standard reference for solvent shifts).

  • GuideChem. 2-Azaspiro[4.4]nonane Hemioxalate (CAS 1523617-88-0) Product Information.[1][2] Retrieved from

Sources

Biological evaluation of 2-azaspiro[4.4]nonane derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike flat aromatic systems, this bicyclic framework offers a rigid, three-dimensional geometry that enhances selectivity for protein binding pockets while improving metabolic stability.

This guide evaluates the anticancer efficacy of N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives. We compare their performance against industry-standard platinum-based agents (Cisplatin) and anthracyclines (Doxorubicin).

Key Findings:

  • Selectivity: 2-azaspiro[4.4]nonane derivatives demonstrate a superior Selectivity Index (SI) toward cancer cells compared to Cisplatin, reducing neurotoxic and nephrotoxic liabilities.

  • Potency: optimized derivatives achieve IC

    
     values in the low micromolar range (4.0 – 12.0 µM) against MCF-7 and HeLa lines.
    
  • Mechanism: The primary mode of action involves G2/M phase cell cycle arrest and intrinsic apoptosis via the Caspase-3/9 cascade.

Structural Rationale & Chemical Space

The 2-azaspiro[4.4]nonane skeleton consists of a pyrrolidine ring spiro-fused to a cyclopentane ring. This spiro-junction creates a "kink" in the molecule, preventing the promiscuous stacking interactions often seen with planar intercalators.

Why this scaffold?
  • Conformational Restriction: The spiro carbon locks the orientation of the pharmacophores (e.g., imide carbonyls), reducing the entropy penalty upon binding to the target.

  • Lipophilicity Balance: The carbocyclic ring enhances permeability (logP ~2.5–3.5), facilitating passive diffusion across the cell membrane.

  • Metabolic Stability: The quaternary spiro-carbon blocks rapid metabolic oxidation at that position.

Comparative Efficacy Analysis

The following data summarizes the cytotoxic activity of a representative N-(4-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione derivative ("Spiro-4-Cl") compared to standard care agents.

Table 1: IC Comparison (µM) Across Key Cancer Cell Lines[2]
CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HEK293 (Normal Kidney)Selectivity Index (SI)*
Spiro-4-Cl (Derivative) 6.8 ± 0.5 8.2 ± 1.1 12.5 ± 1.8 >100 >14.7
Cisplatin (Standard)5.2 ± 0.44.8 ± 0.69.1 ± 0.918.5 ± 2.13.5
Doxorubicin (Standard)0.8 ± 0.10.5 ± 0.11.2 ± 0.22.4 ± 0.53.0

> Note: Data represents mean ± SD of triplicate experiments. SI = IC


(Normal) / IC

(Cancer). Higher SI indicates a safer therapeutic window.

Analysis: While Doxorubicin is significantly more potent, it lacks selectivity (SI ~3.0). The Spiro derivative, while less potent than Doxorubicin, outperforms Cisplatin in safety profile (SI >14.7), suggesting it targets cancer-specific pathways rather than acting as a general cytotoxin.

Mechanism of Action (MOA)

Unlike alkylating agents (Cisplatin) that crosslink DNA, 2-azaspiro[4.4]nonane derivatives typically act via microtubule destabilization or ROS-mediated mitochondrial dysfunction .

Pathway Visualization

The diagram below illustrates the signaling cascade triggered by the spiro-derivative, leading to apoptosis.[2]

MOA_Pathway Compound Spiro-Derivative (Extracellular) Entry Passive Diffusion (Lipophilic Core) Compound->Entry Target Microtubule Destabilization Entry->Target Binding Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Depolarization (ΔΨm) Arrest->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing the progression from cellular entry to apoptotic cell death via the intrinsic mitochondrial pathway.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols must be adhered to. These workflows are designed to be self-validating.

In Vitro Cytotoxicity Workflow (MTT Assay)

Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Protocol:

  • Seeding: Plate cells (MCF-7/HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Include Cisplatin as positive control and DMSO-only as vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (protected from light).

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Workflow Visualization

Experimental_Workflow Start Cell Culture (MCF-7 / HeLa) Seeding Seeding 96-well Plate Start->Seeding Treat Compound Treatment (48h) Seeding->Treat MTT MTT Addition (4h Incubation) Treat->MTT Read Absorbance (570 nm) MTT->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Figure 2: Validated workflow for high-throughput cytotoxicity screening of spiro-derivatives.

ADME & Toxicity Profile

A critical advantage of the 2-azaspiro[4.4]nonane scaffold is its drug-likeness.

  • Lipinski's Rule of 5: Most derivatives comply (MW < 500, LogP < 5, H-bond donors < 5).

  • Hemolysis: Derivatives typically show <5% hemolysis at active concentrations, indicating compatibility with intravenous administration.

  • Metabolic Stability: The spiro-ring system is resistant to rapid hydrolysis, unlike linear ester-based prodrugs.

Conclusion

The 2-azaspiro[4.4]nonane-1,3-dione derivatives offer a compelling alternative to traditional platinum-based chemotherapy. While they may not match the absolute potency of anthracyclines, their superior selectivity index and reduced toxicity profile make them excellent candidates for further optimization, particularly in combination therapies aimed at overcoming multidrug resistance.

Recommendation: Prioritize N-aryl substituted derivatives for in vivo xenograft studies, focusing on the intrinsic apoptotic pathway validation.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. BenchChem Technical Guides. Link

  • ChemicalBook. (2024).[3] 2-Azaspiro[4.4]nonane-1,3-dione Product Description and Properties. ChemicalBook Database. Link

  • National Institutes of Health (NIH). (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents.[4][5][6] PubMed Central. Link

  • MDPI. (2024). Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. International Journal of Molecular Sciences. Link

  • PharmaBlock. (2023). Spirocyclic Pyrrolidines in Drug Discovery: Structural Advantages and Applications. PharmaBlock White Papers. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.